The sodium-coupled citrate transporter (NaCT or SLC13A5) is a key regulator of metabolic processes. It imports citrate from the blood into liver cells (hepatocytes), where citrate serves as a critical precursor for de novo lipogenesis (DNL) and regulates glycolytic flux [1] [2]. Inhibition of NaCT is a promising therapeutic strategy for metabolic diseases like type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD) [1] [3].
This compound (also referred to as compound 2 or 1a in literature) was identified by Pfizer scientists through a virtual search of their compound library for structures similar to citrate [1]. It was the first potent and selective small-molecule probe for NaCT suitable for in vivo studies [1].
This compound exhibits high potency and excellent selectivity for NaCT over related transporters. The table below summarizes its inhibitory activity (IC₅₀) across different experimental systems.
| Experimental System / Target | Reported IC₅₀ Value | Experimental Context (if specified) |
|---|---|---|
| HEK-293 cells overexpressing NaCT | 408 nM [4] | Inhibition of [¹⁴C]citrate uptake [1]. |
| Human hepatocytes (cryopreserved) | 16.2 μM [1] [4] | Inhibition of [¹⁴C]citrate uptake [1]. |
| Mouse hepatocytes (cryopreserved) | 4.5 μM [1] [4] | Inhibition of [¹⁴C]citrate uptake [1]. |
| HEK-293 cells overexpressing NaDC1 | >100 μM [1] [4] | Demonstrating selectivity over the related dicarboxylate transporter. |
| HEK-293 cells overexpressing NaDC3 | >100 μM [1] [4] | Demonstrating selectivity over the related dicarboxylate transporter. |
This compound showed a clean in vitro safety profile with no significant inhibition of major CYP450 enzymes, the hERG channel, or over 65 other off-targets [1]. It also displayed favorable pharmacokinetic properties, including high metabolic stability and low passive membrane permeability [1].
This compound contains a dicarboxylate moiety that mimics the natural substrate, citrate [1]. Experimental evidence from binding and transport assays using a tritiated analog ([³H]-2) indicates that this compound is a competitive inhibitor and a substrate for NaCT [1]. Its binding is stereosensitive, with the (R)-enantiomer being the active form [1].
Cryo-electron microscopy (cryo-EM) structures of human NaCT have clarified the inhibition mechanism. These structures reveal that this compound binds to the same site as citrate in the transporter's substrate-binding pocket, which is located in the transport domain [2]. This binding arrests the transporter's conformational cycle, preventing citrate from being shuttled into the cell [2]. The high selectivity of this compound for NaCT over NaDC1 and NaDC3 is due to specific amino acid differences in the substrate-binding pockets of these homologous transporters [2].
The following diagram illustrates the mechanism of NaCT inhibition by this compound and its downstream metabolic effects.
Diagram: Mechanism of NaCT inhibition by this compound. The inhibitor binds to NaCT, blocking citrate uptake and subsequently reducing fatty acid synthesis and gluconeogenesis while increasing glycolytic flux.
In mouse models of high-fat diet (HFD)-induced obesity, this compound demonstrated significant therapeutic efficacy [1] [4].
A key in vitro method for characterizing this compound is the citrate uptake assay in cell systems [1].
Diagram: Key steps for measuring citrate uptake inhibition.
Detailed Methodology [1]:
Other NaCT inhibitors have been reported with differing properties:
This compound serves as a valuable chemical probe for investigating the physiological and pathophysiological roles of NaCT. Its well-characterized profile, including high selectivity, favorable in vivo pharmacokinetics, and clear efficacy in disease models, supports its use in validating NaCT as a therapeutic target for metabolic disorders. Furthermore, the available structural data on its binding mode provides a roadmap for the design of next-generation inhibitors with potentially improved potency and drug-like properties [2].
The inhibition mechanism is best understood through high-resolution cryo-EM structures of human NaCT.
| Aspect | Description |
|---|---|
| Overall Process | Inhibitors bind to the same site as citrate, physically blocking substrate translocation [1]. |
| Transport Domain | Binding occurs in the transport domain, which contains two conserved Ser-Asn-Thr (SNT) signature motifs crucial for Na+ and substrate binding [1]. |
| Conformational State | The structurally characterized state is inward-facing, with citrate/inhibitor and sodium ions bound, representing one state in the "elevator" transport cycle [1]. |
| Key Residues | Residues like Arg108 are central to interactions that rigidify the domain; its mutation abolishes transport activity [1]. |
The diagram below illustrates the transporter's structure and the competitive inhibition mechanism.
Diagram of NaCT structure and inhibitor binding site.
The table below summarizes key data for a potent and selective NaCT inhibitor identified in preclinical research.
| Property | Description / Value |
|---|---|
| Compound Identifier | Compound 2 (Enantiomer R) [2]. |
| In Vitro Potency (IC₅₀) | 0.41 μM (HEK293 cells overexpressing NaCT); 16.2 μM (Cryopreserved human hepatocytes) [2]. |
| Selectivity | High selectivity for NaCT over related transporters NaDC1 and NaDC3; clean profile against 65+ other targets [2]. |
| Mode of Action | Competitive inhibitor and substrate for NaCT; binding is stereosensitive and requires sodium [2]. |
| Physicochemical & ADME Properties | Low molecular weight, polar dicarboxylate; excellent aqueous solubility; high metabolic stability; low passive membrane permeability [2]. |
| In Vivo Evidence | Treatment reduced hepatic lipid concentrations and improved glycemic control in mice on a high-fat diet [2]. |
Another well-studied inhibitor is PF-06649298 (PF2), which also acts as a substrate and competitively inhibits NaCT from the cytosolic side, exploiting the transporter's elevator mechanism [1].
Inhibiting NaCT in the liver reduces cytosolic citrate, a key precursor for de novo lipogenesis and a regulator of glycolytic enzymes [1] [2]. This leads to:
Mutations causing a loss-of-function in NaCT lead to neonatal epilepsy [3]. Studying inhibitors helps understand the transporter's role in the brain, where citrate is crucial for producing neurotransmitters like GABA [3].
Slc13a5 knockout mice and diet-induced obese mice are used to validate metabolic benefits [2]. Novel tools like the Slc13a5Flag reporter mouse provide precise protein localization [4].The structural and mechanistic insights into NaCT inhibition provide a strong foundation for developing new therapeutics. Research is particularly active in creating potent, selective inhibitors for metabolic diseases and understanding the precise pathophysiology of SLC13A5-Epilepsy [3] [1] [2].
The table below summarizes the key biochemical and pharmacological data for this compound.
| Property | Description / Value |
|---|---|
| Common Name | This compound (also referred to as PF2 in structural studies) [1] |
| Target | Sodium-coupled citrate transporter (NaCT or SLC13A5) [2] [3] |
| Reported IC₅₀ Values | • 408 nM (citrate uptake in HEK-293 cells expressing NaCT) [3] • 16.2 μM (citrate uptake in human hepatocytes) [3] [4] • 4.5 μM (citrate uptake in mouse hepatocytes) [3] | | Selectivity | >100 μM against related transporters NaDC1 and NaDC3, demonstrating high selectivity for NaCT [3] [4] | | Mechanism | State-dependent, allosteric inhibitor [2] [1] | | Key Structural Insight | Binds to the same site as citrate, arresting the transporter's conformational cycle [1] |
The inhibitory action of this compound is complex and differs from simple competitive inhibition.
The following diagram illustrates the conceptual mechanism of how this compound inhibits the NaCT transporter.
Conceptual diagram of state-dependent allosteric inhibition of NaCT by this compound.
To evaluate NaCT inhibition and the effects of this compound, researchers use several standard techniques. The table below outlines common protocols and important considerations for data interpretation.
| Method | Protocol Summary | Key Insights & Context |
|---|
| In Vitro Citrate Uptake Assay | Cells (e.g., HEK-293 overexpressing NaCT or primary hepatocytes) are incubated with a radiolabeled citrate (e.g., ¹⁴C-citrate) with/without the inhibitor. Uptake is measured via scintillation counting [2] [4]. | • Cell Model Matters: Potency (IC₅₀) can differ significantly between engineered cell lines and native environments like hepatocytes [3]. • Citrate Concentration: Inhibitory potency is dependent on the ambient citrate concentration used in the assay [2]. | | Electrophysiology | Using patch-clamp recording on cells expressing NaCT, researchers measure sodium currents induced by citrate or inhibitor application to study transport kinetics and state-dependency [2] [1]. | This technique can reveal the allosteric, state-dependent nature of the inhibitor by showing how it affects the transporter's electrical activity in different states [2]. | | Binding Studies | Use of a radiolabeled inhibitor (e.g., [³H]-2, an analog of this compound) to measure direct binding to NaCT and competition with cold citrate [4]. | These experiments demonstrated that this compound binds specifically to NaCT and that citrate can compete for this binding site, confirming a competitive interaction at the substrate site [4]. | | Cryo-EM Structure Determination | Purified NaCT protein is incubated with citrate or this compound, frozen, and imaged to determine high-resolution 3D structures [1]. | This method visually confirmed that the inhibitor binds the citrate site and provided the structural basis for the inhibition mechanism [1]. |
The sodium-coupled citrate transporter (NaCT or SLC13A5) represents a promising therapeutic target for metabolic disorders and neurological conditions. This transporter, encoded by the SLC13A5 gene, is predominantly expressed in the liver, testis, and brain, where it mediates the cellular uptake of citrate in a sodium-dependent manner [1] [2]. Citrate serves as a crucial metabolic intermediate that integrates glycolytic and lipogenic pathways, functioning as a key regulatory molecule in cellular energy homeostasis [3]. Under physiological conditions, SLC13A5 exhibits an electrogenic transport mechanism with a Na+:citrate3− stoichiometry of 4:1, making it distinct from other dicarboxylate transporters in the SLC13 family [2].
The therapeutic interest in SLC13A5 inhibition stems from its central role in regulating cytosolic citrate levels, which directly influence fatty acid synthesis and glucose metabolism [4]. In the liver, SLC13A5 is localized to the sinusoidal membrane of hepatocytes, where it facilitates the uptake of circulating citrate from the blood into liver cells [1]. This citrate subsequently serves as a precursor for de novo lipogenesis through cleavage by ATP-citrate lyase into acetyl-CoA and oxaloacetate [1]. Genetic studies have demonstrated that SLC13A5 knockout mice are protected from high-fat diet-induced obesity, fatty liver, and insulin resistance, establishing the transporter as a validated target for metabolic diseases [1] [5]. More recently, loss-of-function mutations in human SLC13A5 have been linked to developmental epileptic encephalopathy (DEE25), highlighting its critical role in neurological function [2] [6].
The hydroxysuccinic acid class represents the most extensively characterized SLC13A5 inhibitors, with PF-06649298 and PF-06761281 serving as prototype compounds. These inhibitors were developed through rational drug design approaches that capitalized on the structural similarity to citrate, the natural substrate of SLC13A5 [3] [5]. More recent optimization efforts have yielded advanced compounds such as LBA-3, which demonstrates significantly improved potency with an IC50 value of 67 nM compared to earlier inhibitors [7].
Table 1: Comparative Pharmacology of Hydroxysuccinic Acid SLC13A5 Inhibitors
| Compound | IC50 Value | Mechanism of Action | Selectivity Profile | Key Characteristics |
|---|---|---|---|---|
| This compound | ~0.41 μM [5] | State-dependent allosteric inhibitor [3] | Selective for SLC13A5 over NaDC1/NaDC3 [5] | Hydroxysuccinate scaffold; weak substrate activity [3] |
| PF-06761281 | Not specified | State-dependent allosteric inhibitor [3] | Selective for SLC13A5 over NaDC1/NaDC3 [3] | Improved in vivo pharmacokinetics [3] |
| LBA-3 | 67 nM [7] | Presumed allosteric inhibitor | Not specified | Optimized hydroxysuccinic acid derivative [7] |
| Compound 2 | 0.41 μM (HEKNaCT), 16.2 μM (hepatocytes) [5] | Competitive, stereosensitive substrate inhibitor [5] | >100-fold selective over NaDC1/NaDC3 [5] | (R)-enantiomer active; clean safety profile [5] |
The inhibitory potency of hydroxysuccinic acid compounds is highly dependent on experimental conditions and the cellular model used. For instance, Compound 2 exhibits dramatically different IC50 values in HEK293 cells overexpressing SLC13A5 (0.41 μM) compared to cryopreserved human hepatocytes (16.2 μM), highlighting the importance of the cellular environment for inhibitor efficacy [5]. This cell-type dependent potency may reflect differences in membrane composition, transporter localization, or the presence of endogenous regulators. Additionally, these compounds demonstrate stereochemical specificity, with the (R)-enantiomer of Compound 2 exhibiting significantly greater potency than its (S)-counterpart [5].
Contrary to initial assumptions of competitive inhibition, detailed mechanistic studies have revealed that This compound and PF-06761281 function as state-dependent allosteric inhibitors of SLC13A5 [3] [8]. This allosteric mechanism involves binding to a site distinct from the substrate binding pocket, leading to modulation of transporter function through conformational selection. These inhibitors exhibit low-affinity substrate activity in the absence of citrate but primarily function as allosteric inhibitors in the presence of physiological citrate concentrations [3].
Structural insights from cryo-electron microscopy studies have illuminated the molecular basis of this inhibition mechanism. The structure of human SLC13A5 in complex with this compound reveals that the inhibitor binds at the same site as citrate but arrests the transporter's conformational cycle, preventing normal transport function [4]. The inhibitor binding site is located in the transport domain of SLC13A5, which undergoes rigid-body movements during the transport cycle according to the elevator mechanism employed by this family of transporters [4]. This structural information explains the state-dependent nature of inhibition and provides a rationale for the observed selectivity of these compounds for SLC13A5 over the homologous transporters NaDC1 and NaDC3.
Figure 1: Mechanism of SLC13A5 Inhibition - Hydroxysuccinic acid inhibitors bind SLC13A5 allosterically, disrupting sodium-coupled citrate transport and downstream metabolic effects.
The 14C-citrate uptake assay represents the fundamental method for evaluating SLC13A5 inhibitor activity in cellular systems. This assay typically employs HEK293 cells stably expressing human SLC13A5 (HEKNaCT cells) to measure transporter-mediated citrate uptake [3] [5]. The standard protocol involves the following steps:
This assay can be adapted for use in more physiologically relevant systems, such as cryopreserved human hepatocytes, though with expected shifts in potency due to differences in transporter environment and expression levels [5].
Beyond traditional uptake assays, more sophisticated approaches provide deeper mechanistic insights into inhibitor action:
Table 2: Key Experimental Assays for SLC13A5 Inhibitor Characterization
| Assay Type | Key Readout | Information Gained | Applications | Technical Considerations |
|---|---|---|---|---|
| 14C-Citrate Uptake | Radiolabeled citrate accumulation | Transporter inhibition potency (IC50) | Primary screening; potency assessment | Limited kinetic/mechanistic information [3] |
| Whole-Cell Electrophysiology | Transporter-mediated currents | Discrimination between substrates/non-substrates; kinetics | Mechanistic studies | Low throughput; technically demanding [3] |
| Membrane Potential Assay | Fluorescence changes | Transporter activity via membrane depolarization | Medium-throughput screening | Indirect measure of activity [3] |
| Radioligand Binding | Direct compound binding | Binding affinity (KD); competition with citrate | Binding site characterization | Requires radiolabeled compounds [5] |
Cryo-electron microscopy (cryo-EM) has recently provided unprecedented insights into SLC13A5 inhibition mechanisms. The determination of human NaCT structures in complex with citrate and this compound at near-atomic resolution has revealed:
These structural insights are invaluable for rational drug design efforts aimed at improving inhibitor potency and selectivity.
SLC13A5 inhibition represents a promising approach for treating metabolic diseases including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity. The therapeutic hypothesis centers on reducing hepatic citrate uptake, which subsequently decreases cytosolic citrate levels, leading to reduced fatty acid synthesis and improved insulin sensitivity [3] [5]. Proof-of-concept studies demonstrate that SLC13A5 inhibition with Compound 2 reduces hepatic lipid concentrations and improves glycemic control in mouse models of high-fat diet-induced obesity [5]. Similarly, LBA-3 effectively lowers triglyceride and total cholesterol levels in diverse mouse models without detectable toxicity [7].
The metabolic benefits of SLC13A5 inhibition are mediated through multiple interconnected mechanisms:
The discovery that loss-of-function mutations in SLC13A5 cause severe early-onset epilepsy (SLC13A5-Epilepsy or DEE25) has revealed an essential role for this transporter in neurological function [2] [6]. Recent research using zebrafish models has elucidated potential mechanisms linking SLC13A5 deficiency to seizure activity:
Figure 2: Neurological pathogenesis - SLC13A5 dysfunction causes extracellular citrate buildup, zinc chelation, and NMDA receptor overactivity leading to seizures, potentially addressed by NMDA inhibition or zinc supplementation.
These findings have important implications for therapeutic strategies. While SLC13A5 inhibition may be beneficial for metabolic disorders, complete loss of function in the brain leads to pathological effects. This underscores the importance of tissue-specific targeting approaches for SLC13A5 modulators. Interestingly, studies in slc13a5 mutant zebrafish demonstrate that both NMDA receptor suppression and ZnCl2 treatment can rescue neurometabolic and hyperexcitable calcium events, as well as behavioral defects, suggesting potential adjunctive therapies for SLC13A5 epilepsy [6].
Hydroxysuccinic acid-based SLC13A5 inhibitors represent a promising class of compounds with potential applications in metabolic diseases. The allosteric, state-dependent inhibition mechanism of compounds like this compound and PF-06761281 provides a sophisticated means to modulate transporter function in a context-dependent manner [3] [8]. Recent advances in structural biology have greatly enhanced our understanding of the molecular basis of inhibition, revealing how these compounds interact with SLC13A5 to arrest its transport cycle [4].
Significant challenges remain in the therapeutic targeting of SLC13A5, particularly regarding the divergent effects of inhibition in different tissues. While hepatic SLC13A5 inhibition appears beneficial for metabolic parameters, complete loss of function in the brain leads to severe neurological sequelae [2] [6]. This dichotomy highlights the need for tissue-specific targeting strategies, potentially through leveraging differences in transporter structure or function between tissues, or developing inhibitors with limited brain penetration.
Future research directions should focus on:
Advanced structural biology techniques have revealed how PF-06649298 binds to and inhibits NaCT.
The diagram below illustrates the proposed elevator-type transport cycle of NaCT and how this compound halts this process.
NaCT Transport Cycle and this compound Inhibition. The diagram shows the conformational states of NaCT during citrate transport and the points where this compound binding arrests the cycle.
The table below summarizes key characteristics of this compound and another high-affinity inhibitor, BI01383298, for comparison.
| Inhibitor | Binding Site & Mechanism | IC₅₀ / Potency | Species Specificity |
|---|---|---|---|
| This compound (PF2) | Binds substrate site; competitive, transportable inhibitor [1] [2] | ~0.41 µM (in HEKNaCT cells); 16.2 µM (in human hepatocytes) [3] [2] | Inhibits both human and mouse NaCT [4] [2] |
| BI01383298 | Binds substrate site; irreversible, non-competitive inhibitor [4] | ~100 nM (highest known potency) [4] | Inhibits human NaCT; no effect on mouse NaCT [4] |
The key evidence for the binding site and mechanism comes from structural and functional studies.
The workflow for the key cryo-EM experiment that determined the binding site is summarized below.
Cryo-EM Workflow for Determining the this compound Binding Site. The process involves purifying the protein-inhibitor complex, flash-freezing it, collecting images with an electron microscope, and computationally reconstructing a 3D model.
The structural insights into this compound binding provide a valuable roadmap for designing improved NaCT inhibitors.
The structural data confirms that this compound is a competitive inhibitor that binds the NaCT substrate site. Its mechanism involves arresting the transporter's elevator-like motion [1].
The sodium-coupled citrate transporter (NaCT), encoded by the SLC13A5 gene, represents a critical gateway for cellular citrate uptake and a key regulator of metabolic homeostasis. As a member of the solute carrier 13 (SLC13) family of sodium-dependent transporters, NaCT functions as a plasma membrane symporter that mediates the cellular uptake of citrate together with sodium ions [1]. Citrate itself is a crucial metabolite that lies at the intersection of multiple metabolic pathways, serving as a bridge between carbohydrate metabolism, lipid synthesis, and energy production [2] [3]. The fundamental role of NaCT is to facilitate the translocation of citrate from the extracellular space into the cytosol, thereby influencing the intracellular citrate pool that is critical for various metabolic and signaling processes.
The structural biology of SLC13A5 reveals important insights into its function and mechanism. Human SLC13A5 is a 568-amino acid protein that forms a homodimer complex in the plasma membrane [4]. Each monomer consists of 11 transmembrane helices organized into two distinct domains: a scaffold domain (composed of transmembrane segments 1-4 and 7-9) that provides structural stability, and a transport domain (composed of transmembrane segments 5, 6, 10, and 11) that undergoes conformational changes to move citrate across the membrane [4]. The transport mechanism follows an elevator-type model where the transport domains shift relative to the scaffold domains, transitioning between inward-facing and outward-facing conformations to facilitate citrate uptake [4]. This structural arrangement creates specific binding pockets for citrate and sodium ions, with key residues identified at positions G219, T227, and others that are critical for transport function [5].
Table 1: Basic Characteristics of Human SLC13A5/NaCT
| Parameter | Specification | Biological Significance |
|---|---|---|
| Gene Locus | Chromosome 17p13.1 | 30 kb gene with 12 exons [1] [6] |
| Protein Size | 568 amino acids | Forms homodimer in plasma membrane [4] |
| Transport Mechanism | Sodium-coupled symport | Electrogenic transport; 4 Na+ ions:1 citrate³⁻ [5] |
| Key Conformations | Inward-facing (IF) and Outward-facing (OF) | Elevator-type mechanism [4] |
| Primary Substrates | Citrate (preferred), other TCA cycle intermediates | Dicarboxylates and tricarboxylates [1] |
A critical aspect of SLC13A5 biology concerns the pronounced species differences between human and rodent transporters. Human NaCT functions as a low-affinity, high-capacity transporter with a Michaelis constant (K~m~) for citrate in the range of 600-800 μM, whereas rodent NaCT is a high-affinity, low-capacity transporter with a K~m~ of 20-40 μM [3]. This fundamental difference means that under physiological citrate concentrations (approximately 100-200 μM in human plasma), the rodent transporter operates near saturation, while the human transporter functions well below its saturation point [3]. Additionally, human NaCT transport activity is markedly activated by lithium ions, whereas NaCT from non-primates is inhibited by lithium [3]. These species-specific differences have important implications for extrapolating findings from mouse models to human physiology and disease.
SLC13A5 exhibits a tissue-specific expression pattern with particularly high levels in metabolically active tissues. In humans, the highest mRNA expression occurs in the liver, followed by the brain, testis, salivary gland, bone, and adrenal glands at much lower levels [2] [1]. This expression profile aligns with the metabolic demands of these tissues and their reliance on citrate for specialized functions. Within the liver, NaCT localizes to the sinusoidal membrane of hepatocytes, positioning it ideally for citrate uptake from the blood circulation [1]. In the brain, SLC13A5 expression is predominantly neuronal, with significant levels detected in cerebral cortical neurons, hippocampal formation, cerebellum, and olfactory bulb [6]. Interestingly, NaCT is also expressed in astrocytes in humans and mice but not in rats, highlighting another layer of species-specific differences [6].
The developmental regulation of SLC13A5 expression provides additional insights into its functional roles. During brain development, SLC13A5 expression increases throughout postnatal development and stabilizes in adulthood [6]. This temporal expression pattern suggests particular importance during periods of active neurodevelopment and synapse formation. Similarly, SLC13A5 expression supports the differentiation of human mesenchymal stem cells into osteoblasts and is upregulated during tooth development [3]. The transporter is also exclusively expressed in germ cells within the testis, indicating specialized roles in reproduction [6]. These distinct expression patterns across tissues and developmental stages underscore the multifaceted functions of SLC13A5 in physiological processes.
The expression of SLC13A5 is subject to complex regulatory controls that allow cells to adapt to metabolic demands and environmental challenges. Several nuclear receptors and transcription factors have been identified as key regulators of SLC13A5 transcription. The pregnane X receptor (PXR, NR1I2) represents a major regulatory node, with activation by prototypical agonists like rifampin resulting robust SLC13A5 induction in human hepatocytes [1]. Mechanistic studies have identified two clusters of potential PXR binding sites located approximately -22 kb and -1.7 kb upstream of the SLC13A5 transcription start site [1]. The aryl hydrocarbon receptor (AhR) also participates in SLC13A5 regulation, with activation by environmental factors like benzo[a]pyrene leading to increased transporter expression [1].
Beyond xenobiotic receptors, SLC13A5 expression responds to various metabolic and hormonal signals. Glucagon has been shown to induce SLC13A5 expression in hepatocytes, connecting transporter regulation to energy status [1]. The transporter is also upregulated in pathological conditions including obesity, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes [1]. This induction in disease states suggests that SLC13A5 may contribute to metabolic perturbations associated with these conditions. The complex regulatory landscape of SLC13A5 enables integration of diverse signals to modulate citrate uptake according to cellular needs, positioning this transporter as a metabolic gatekeeper that responds to both endogenous and exogenous cues.
In the liver, SLC13A5 serves as a critical regulator of hepatic metabolism by controlling citrate influx from the circulation. Cytosolic citrate imported by NaCT is cleaved by ATP-citrate lyase (ACLY) to generate acetyl-CoA, which serves as the fundamental building block for de novo lipogenesis (DNL) [2] [1]. This metabolic pathway represents the primary mechanism whereby carbohydrate-derived carbon is converted to fatty acids for storage or lipoprotein secretion. The critical role of SLC13A5 in hepatic lipid metabolism is demonstrated by studies showing that genetic ablation or pharmacological inhibition of the transporter protects against high-fat diet-induced hepatic steatosis, insulin resistance, and weight gain [2] [7]. Conversely, hepatic SLC13A5 induction contributes to the pathogenesis of NAFLD, establishing this transporter as a determinant of hepatic lipid accumulation.
The metabolic functions of hepatic SLC13A5 become particularly significant under nutrient-limited conditions and metabolic stress. Isotope tracing studies in hepatocellular carcinoma cells have revealed that extracellular citrate contributes appreciably to central carbon metabolism primarily under hypoxic conditions where pyruvate dehydrogenase flux is reduced [2]. Under these circumstances, citrate imported via SLC13A5 is predominantly catabolized in the cytosol to support acetyl-CoA generation [2]. Furthermore, citrate supplementation rescues cell viability during glutamine deprivation, and NaCT deficiency mitigates this protective effect [2]. These findings demonstrate that NaCT-mediated citrate uptake serves as a metabolic adaptation mechanism that enables cells to maintain essential biosynthetic processes when conventional carbon sources are limited.
Table 2: Metabolic Pathways Involving SLC13A5-Derived Citrate
| Metabolic Pathway | Key Enzymes | Biological Outcome | Experimental Evidence |
|---|---|---|---|
| De Novo Lipogenesis | ACLY, FASN | Fatty acid and cholesterol synthesis | 13C isotope tracing shows citrate contribution to palmitate [2] |
| Gluconeogenesis | PEPCK, FBPase | Hepatic glucose production | Reduced in Slc13a5-/- mice [7] |
| TCA Cycle Anaplerosis | Citrate synthase, Aconitase | Energy production | Citrate contributes to TCA intermediates in hypoxia [2] |
| Neurotransmitter Synthesis | Glutamate decarboxylase | GABA production | Implicated in epilepsy pathogenesis [6] |
| Protein Acetylation | Histone acetyltransferases | Epigenetic regulation | Altered acetylproteome in SLC13A5 sTg mice [8] |
In the brain, SLC13A5 facilitates citrate uptake into neurons, where it participates in specialized metabolic processes supporting neuronal function. Citrate represents a potential carbon source for the synthesis of neurotransmitters, particularly glutamate and GABA, through its metabolism in the TCA cycle [6]. The importance of this pathway is highlighted by the severe neurological phenotypes associated with SLC13A5 loss-of-function mutations in humans, which include early infantile epileptic encephalopathy, developmental delay, and cognitive impairment [3] [6]. The current hypothesis suggests that impaired citrate uptake in neurons leads to depleted intracellular citrate pools, ultimately disrupting GABA synthesis and resulting in neuronal hyperexcitability and seizures [6]. This mechanism represents a compelling link between cellular metabolism and neuronal excitability defects.
Beyond its role as metabolic substrate, citrate functions as a chelator of divalent cations in the neuronal microenvironment, particularly zinc ions (Zn²⁺) [2]. This metal-chelating property has significant implications for neuronal signaling, as zinc can modulate the activity of various receptors and ion channels, including NMDA-type glutamate receptors [4]. Experimental evidence demonstrates that SLC13A5 expression protects against Zn²⁺ toxicity, suggesting that citrate import may help regulate zinc concentrations in the synaptic cleft [2]. This mechanism might contribute to the antiseizure effects of SLC13A5 activity, as zinc has been implicated in seizure pathogenesis. The dual role of citrate as both a metabolic intermediate and a signaling modulator illustrates the multifaceted contributions of SLC13A5 to neuronal homeostasis.
SLC13A5 plays surprisingly important roles in mineralized tissues, with significant consequences for bone and tooth development. The transporter is highly expressed in osteoblasts and supports their differentiation from mesenchymal stem cells [3]. Approximately 80% of the body's citrate is stored in bone, where it comprises about 1-2% of the total bone weight and helps maintain bone hardness by associating with mineral hydroxyapatite crystals [3]. This substantial citrate deposition in bone requires specific transport mechanisms, with SLC13A5 representing a key conduit for citrate incorporation into mineralized matrices. The importance of this function is demonstrated by the defects in bone mineralization and tooth enamel observed in both SLC13A5-deficient patients and mouse models [3] [5].
The mechanistic basis for SLC13A5 function in mineralized tissues involves both direct and indirect pathways. Directly, SLC13A5-mediated citrate uptake into osteoblasts provides substrate for incorporation into the bone matrix, where citrate chelates calcium ions and influences hydroxyapatite crystal growth [3]. Indirectly, citrate metabolism in osteoblasts generates ATP and metabolic intermediates that support the energy-intensive process of matrix secretion and mineralization. Patients with SLC13A5 mutations frequently exhibit enamel hypoplasia and dental defects, underscoring the clinical significance of citrate transport in tooth development [5] [6]. These skeletal and dental manifestations expand the clinical spectrum of SLC13A5 disorders beyond neurological and metabolic phenotypes.
The fundamental method for assessing SLC13A5 function involves direct measurement of citrate uptake using radiolabeled or stable isotopes. The basic protocol involves expressing wild-type or mutant SLC13A5 in heterologous systems like HEK293 cells, which lack endogenous NaCT expression [4] [5]. Cells are incubated with ¹⁴C-labeled citrate or stable isotope-labeled citrate for specific time periods, followed by rapid washing to remove extracellular tracer and measurement of intracellular radioactivity or mass spectrometric detection of labeled citrate [5]. Uptake assays are typically performed in sodium-containing buffer with appropriate sodium-free controls to confirm sodium dependence. Kinetic parameters (K~m~ and V~max~) are determined by measuring uptake rates across a range of citrate concentrations (e.g., 0-2 mM) [5].
For higher-throughput screening of SLC13A5 function, citrate toxicity assays provide an indirect but efficient alternative. This approach leverages the observation that high citrate concentrations (≥2 mM) induce apoptosis in mitochondria, creating a selective pressure against cells with functional citrate transport [4]. In practice, HEK293 cells expressing SLC13A5 variants are exposed to citrate (typically 10 mM), and variant abundance is monitored over time (0-168 hours) using next-generation sequencing [4]. Functional scores are calculated based on variant enrichment or depletion compared to baseline, with non-functional variants showing enrichment in citrate-treated samples [4]. This method enables functional assessment of thousands of variants in parallel, as demonstrated in a deep mutational scanning study that characterized >90% of all possible SLC13A5 missense variants [4].
Stable isotope tracing represents a powerful methodology for investigating how SLC13A5-mediated citrate uptake contributes to specific metabolic pathways. The general approach involves supplementing cell culture media or animal models with ¹³C-labeled citrate (e.g., [U-¹³C₅]citrate or [2-¹³C]citrate) and tracking the incorporation of labeled carbon into downstream metabolites using mass spectrometry [2]. Experimental designs typically include comparison between wild-type and SLC13A5-deficient cells to isolate NaCT-specific contributions. Key analytical methods include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for measuring isotopic enrichment in metabolites like TCA cycle intermediates, fatty acids, and amino acids [2].
Isotope studies have revealed that exogenous citrate contributes significantly to metabolism particularly under stress conditions such as hypoxia or nutrient limitation [2]. For example, in hypoxic hepatocellular carcinoma cells, extracellular citrate substantially contributes to lipogenic acetyl-CoA through reductive metabolism, bypassing the hypoxia-inhibited pyruvate dehydrogenase complex [2]. For studying compartmentalized metabolism, isotopomer spectral analysis (ISA) can be applied to determine the contribution of glucose versus citrate to lipogenic acetyl-CoA pools [2]. These sophisticated tracing approaches provide unprecedented insights into how SLC13A5 integrates extracellular citrate into cellular metabolic networks under different physiological and pathological conditions.
Citrate/Acetyl-CoA Metabolic Pathway: SLC13A5 and SLC25A1 mediate cytosolic citrate supply from extracellular and mitochondrial sources, respectively. ACLY generates acetyl-CoA for anabolic processes and acetylation reactions. Created with DOT language.
Animal models have provided fundamental insights into SLC13A5 physiology, though species differences must be considered. Conventional Slc13a5 knockout mice are protected against diet-induced obesity and insulin resistance, displaying metabolic features resembling caloric restriction [7]. Conversely, transgenic mice with systemic SLC13A5 overexpression develop a severe progeria-like phenotype with premature death, skin abnormalities, osteoporosis, and systemic inflammation [8]. Interestingly, SLC25A1 overexpression mice do not develop this phenotype despite similar increases in cytosolic citrate and acetyl-CoA, suggesting distinct biological responses to citrate from different subcellular sources [8].
Induced pluripotent stem cells (iPSCs) represent a promising emerging technology for studying SLC13A5 disorders, particularly for neurological phenotypes. Patient-derived iPSCs can be differentiated into neurons and hepatocytes to study cell-type-specific effects of SLC13A5 mutations [6] [9]. These models better recapitulate human physiology compared to animal models and allow investigation of patient-specific phenotypes. For more complex tissue interactions, brain organoids provide a three-dimensional model that captures some aspects of human brain development and organization [6]. These human cellular models are particularly valuable for understanding how SLC13A5 deficiency disrupts neuronal metabolism and excitability, potentially leading to novel therapeutic strategies for SLC13A5-related epilepsy.
SLC13A5 deficiency disorder is an autosomal recessive condition characterized by early infantile epileptic encephalopathy and developmental delays. To date, over 40 different loss-of-function mutations in SLC13A5 have been identified in approximately 100 patients worldwide [3] [6]. The clinical presentation typically involves seizure onset within the first few days of life, with seizure types including hemiclonic, myoclonic, and generalized tonic-clonic seizures [6]. Beyond epilepsy, patients exhibit significant motor and cognitive impairments, and many develop tooth enamel defects (enamel hypoplasia) [5] [6]. Diagnostic hallmarks include elevated citrate levels in plasma and cerebrospinal fluid, providing a biochemical marker for the disorder [3].
The pathophysiological mechanisms linking SLC13A5 deficiency to epilepsy remain incompletely understood but likely involve disrupted neuronal metabolism and signaling. The leading hypothesis suggests that impaired citrate uptake reduces cytosolic citrate availability, potentially limiting the synthesis of GABA, the primary inhibitory neurotransmitter [6]. Additionally, altered citrate levels may affect metal ion homeostasis, particularly zinc chelation, thereby influencing neuronal excitability through modulation of ion channels and receptors [2] [4]. Current treatments are limited to symptomatic management with anti-seizure medications, which show variable effectiveness across patients [6]. The heterogeneity in clinical presentation even among patients with identical genotypes suggests the involvement of genetic modifiers and environmental factors, consistent with a "multiple-hit" theory of disease pathogenesis [3].
Table 3: Characterized SLC13A5 Pathogenic Variants
| Variant | Domain | Functional Consequence | Clinical Manifestations |
|---|---|---|---|
| G219R (most common) | Scaffold/transport interface | Protein misfolding, ER retention, loss of function [5] [6] | Early infantile epilepsy, developmental delay [5] |
| T227M | Sodium binding site | Disrupted Na+ coordination, loss of transport [5] | Epileptic encephalopathy, tooth defects [5] |
| L488P | Transport domain | Altered structure, impaired trafficking [5] | Neonatal seizures, cognitive impairment [5] |
| C50R, Y82C | Scaffold domain | Protein folding defects, ER retention [6] | Epilepsy, developmental delay [6] |
| F500L | C-terminal | Gain-of-function (increased uptake) [5] | No associated pathology [5] |
Paradoxically, while SLC13A5 loss-of-function causes neurological disease, pharmacological inhibition of NaCT represents a promising therapeutic strategy for metabolic disorders. Hepatic SLC13A5 inhibition protects against obesity, insulin resistance, and non-alcoholic fatty liver disease by reducing citrate availability for de novo lipogenesis [7] [6]. This metabolic benefit mirrors the phenotype of Slc13a5 knockout mice, which show resistance to high-fat diet-induced metabolic abnormalities [7]. Several pharmaceutical companies have developed selective NaCT inhibitors that show efficacy in preclinical models of metabolic disease [1]. The challenge lies in developing tissue-specific inhibitors that target hepatic NaCT without affecting neuronal function, thereby avoiding potential neurological side effects.
For SLC13A5 deficiency disorder, therapeutic approaches aim to bypass the metabolic consequences of impaired citrate transport. Potential strategies include supplementing with metabolites downstream of citrate in neuronal pathways, such as GABA precursors or alternative energy substrates [6]. Another approach involves developing read-through compounds or pharmacological chaperones that restore function to specific misfolded SLC13A5 variants [6]. The recent determination of the human SLC13A5 protein structure in complex with citrate and inhibitors provides a structural basis for rational drug design [1] [4]. These advances, coupled with improved modeling using patient-derived iPSCs and organoids, offer promising avenues for developing targeted therapies for both loss-of-function and gain-of-function pathologies related to SLC13A5.
Deep Mutational Scanning Workflow: This pipeline enables large-scale functional characterization of SLC13A5 variants. Created with DOT language.
The synthesis and chiral separation of PF-06649298 were reported in a 2015 study [1]. The general workflow is illustrated below.
The synthetic route to this compound involves key coupling and aldol reactions, followed by chiral separation [1].
This compound is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5). [2] The table below summarizes its inhibitory activity (IC50 values) across different experimental systems.
| Assay System / Target | IC50 Value | Description |
|---|---|---|
| HEK293 cells (NaCT) | 0.41 µM [2] [1] | Inhibition of citrate uptake |
| Human Hepatocytes | 16.2 µM [2] [1] | Inhibition of citrate uptake |
| Mouse Hepatocytes | 4.5 µM [2] [1] | Inhibition of citrate uptake |
| HEK293 (NaDC1) | >100 µM [2] [1] | Demonstrates selectivity |
| HEK293 (NaDC3) | >100 µM [2] [1] | Demonstrates selectivity |
Research into this compound's mechanism reveals complex behavior, and it has been used to explore metabolic disease pathways.
PF-06649298 is a potent and selective small-molecule inhibitor of the human sodium-coupled citrate transporter (NaCT or SLC13A5) [1]. Here are its key characteristics:
The search results provide detailed IC₅₀ data for a closely related compound, simply called compound 2 (a dicarboxylate molecule from a 2015 study), which shares a similar mechanism of action [2]. The data clearly illustrates how potency can shift between different cellular models.
| Cell Type / Assay System | IC₅₀ Value | Description |
|---|---|---|
| HEK-293-derived stable cell line (overexpressing SLC13A5) | 0.41 µM | Recombinant system with high transporter expression [2]. |
| Cryopreserved Human Hepatocytes | 16.2 µM | Native human liver cells; model for in vivo liver activity [2]. |
| Cryopreserved Mouse Hepatocytes | 4.5 µM | Native mouse liver cells [2]. |
This data for a related inhibitor suggests that this compound would also likely be less potent in native human hepatocytes than in recombinant cell lines overexpressing the NaCT protein.
Based on the structural data, below is a diagram illustrating how this compound inhibits the NaCT transporter. The DOT script for generating this diagram is provided.
> this compound competitively binds to the NaCT transporter, blocking citrate uptake and reducing substrate for fatty acid synthesis [1].
The sodium-coupled citrate transporter (NaCT), encoded by the SLC13A5 gene, represents a crucial regulatory node in cellular metabolism by mediating the uptake of citrate from extracellular spaces into the cytosol. As a member of the solute carrier family 13 (SLC13), NaCT functions as a plasma membrane transporter that couples citrate import with sodium ion movement across the membrane. The transporter exhibits a 4:1 Na+:citrate³⁻ stoichiometry, making the transport process electrogenic in nature [1]. Under physiological conditions, citrate exists in plasma at concentrations of 150-200 μM, making this circulating citrate pool physiologically relevant for NaCT-mediated uptake [1]. The clinical and therapeutic significance of NaCT inhibition stems from its central role in coordinating metabolic pathways – cytosolic citrate serves not only as a precursor for de novo lipogenesis and cholesterol synthesis but also as a key regulator of glycolytic flux through allosteric inhibition of phosphofructokinase-1 [2] [1].
The interest in NaCT as a therapeutic target has expanded substantially based on genetic evidence from multiple organisms. Knockout mouse models demonstrate that Slc13a5 deletion confers protection against diet-induced obesity, insulin resistance, and hepatic steatosis [2] [3]. Similarly, inactivation of NaCT homologs in Drosophila (INDY) and C. elegans extends lifespan by 15-30%, mimicking the effects of caloric restriction [2] [4]. Paradoxically, in humans, loss-of-function mutations in SLC13A5 cause early infantile epileptic encephalopathy and amelogenesis imperfecta, highlighting the transporter's critical role in neurological function and tooth development [5] [1]. This dual nature of NaCT – as a metabolic regulator in liver and a essential transporter in brain – creates both opportunities and challenges for therapeutic targeting.
Recent cryo-electron microscopy studies have revolutionized our understanding of NaCT structure at atomic resolution. The NaCT protein forms a homodimer in the membrane, with each protomer consisting of 11 transmembrane helices organized into two distinct domains: a stationary scaffold domain (formed by TMs 1-4 and 7-9) and a mobile transport domain (comprising TMs 5, 6, 10, 11 and helix hairpins HPin and HPout) [2]. The dimer interface is stabilized by extensive interactions covering approximately 2,291 Ų, including π-π interactions between Trp408 residues from neighboring protomers and hydrogen bonding at Arg76-Asp85' [2]. The transport domain contains two conserved Ser-Asn-Thr (SNT) signature motifs that form critical components of the substrate binding site and coordinate sodium ion binding [2]. This structural arrangement supports an elevator-type transport mechanism whereby the transport domain undergoes substantial conformational shifts relative to the fixed scaffold domain to translocate citrate across the membrane bilayer.
The citrate transport cycle begins with the transporter in an outward-facing conformation, allowing extracellular citrate and sodium ions to access their binding sites within the transport domain. The binding pocket accommodates citrate in its trivalent form (citrate³⁻) through a network of coordinated interactions with residues from transmembrane helices TM5, TM6, and TM10 [2]. Upon substrate binding, the transport domain undergoes a substantial conformational transition to an inward-facing state, exposing the bound citrate and sodium to the intracellular environment. The electrogenic nature of transport (net movement of one negative charge per transport cycle due to the 4:1 Na+:citrate³⁻ stoichiometry) means that membrane potential significantly influences transport activity, with depolarizing conditions enhancing citrate uptake [1]. Following substrate release, the transport domain returns to the outward-facing state, completing the catalytic cycle. Importantly, lithium ions can stimulate human NaCT transport activity at concentrations relevant to lithium therapy, suggesting a potential link between NaCT function and the therapeutic effects of lithium in psychiatric conditions [1].
Competitive inhibitors represent the largest class of NaCT inhibitors identified to date, typically characterized by their structural similarity to citrate and direct competition for the substrate binding site. The most extensively studied competitive inhibitor is PF-06649298 (PF2), a dicarboxylate-containing small molecule discovered through virtual screening of compound libraries based on structural similarity to citrate [2] [3]. This compound exhibits an IC₅₀ of 0.4-10 μM depending on the cellular context and functions as both a substrate and inhibitor of NaCT, being transported into cells while simultaneously blocking citrate uptake [2] [3]. The competitive nature of PF2 inhibition was confirmed through radiolabeled binding assays demonstrating that citrate can effectively displace [³H]-PF2 binding to NaCT-expressing cells [3]. Structural studies reveal that PF2 binds at the identical site as citrate within the transport domain, engaging similar residues through its dicarboxylate moieties while exploiting additional hydrophobic interactions through its aromatic extensions to achieve higher affinity than the native substrate [2].
Table 1: Characteristics of Major NaCT Inhibitor Classes
| Inhibitor Class | Representative Compounds | IC₅₀ Values | Mechanism of Action | Species Selectivity |
|---|---|---|---|---|
| Competitive | This compound (PF2) | 0.4-10 μM | Binds substrate site, transportable | Human, mouse, rat |
| Compound 2 (R-enantiomer) | 0.41 μM (HEKNaCT), 16.2 μM (hepatocytes) | Competitive, stereosensitive | Human, mouse | |
| Irreversible | BI01383298 | 25-100 nM | Non-competitive, irreversible | Human-specific |
| Allosteric | PF-06761281 | ~1.6 μM | State-dependent inhibition | Human, mouse |
Beyond competitive inhibition, several distinctive inhibitory mechanisms have been identified for NaCT. The compound BI01383298 represents a breakthrough as the first documented irreversible inhibitor of human NaCT, exhibiting exceptional potency with an IC₅₀ of 25-100 nM [6]. Unlike competitive inhibitors, BI01383298 demonstrates non-competitive kinetics and remarkable human-specificity, showing no inhibition of mouse NaCT even at high concentrations [6]. This species specificity appears to derive from sequence variations in the binding pocket between human and mouse transporters, particularly residues affecting access to a hydrophobic region that accommodates the inhibitor's dichlorophenylsulfonyl group [6]. Additionally, certain inhibitors originally classified as competitive, including PF-06761281 (an optimized derivative of PF2), may actually function as state-dependent allosteric inhibitors whose interaction with NaCT is enhanced when citrate is bound, creating a paradoxical increase in inhibitory potency at higher citrate concentrations [6]. This complex behavior suggests that the transporter can exist in multiple conformational states with differing affinities for both substrates and inhibitors.
The discovery and characterization of NaCT inhibitors employs a multi-faceted experimental approach beginning with virtual screening of compound libraries using homology models of NaCT based on bacterial homologs like VcINDY [3] [4]. Initial screening typically employs HEK-293-derived stable cell lines overexpressing human SLC13A5 (HEKNaCT) to measure compound effects on citrate uptake using radiolabeled [¹⁴C]-citrate or fluorescent citrate analogs [3]. Positive hits are then validated in physiologically relevant systems including cryopreserved human hepatocytes and liver-derived cell lines such as HepG2, which express native NaCT [3] [6]. Counter-screening against related transporters (NaDC1, NaDC3) is essential to establish selectivity, while cytotoxicity assessments (e.g., CellTiter-glo) confirm that inhibition observed is not due to general cellular toxicity [3].
The mechanism of inhibition is elucidated through detailed kinetic studies measuring citrate uptake at varying inhibitor concentrations, with data analyzed using Lineweaver-Burk plots to distinguish competitive, non-competitive, and uncompetitive inhibition [6]. For compounds suspected to be substrates, radiolabeled versions (e.g., [³H]-PF2) are synthesized to directly demonstrate transport and competitive displacement by citrate [3]. Irreversible inhibition is confirmed through washout experiments assessing whether transport activity recovers after inhibitor removal [6]. The recent application of cryo-EM structural biology has provided unprecedented insights into inhibition mechanisms, allowing direct visualization of inhibitor binding sites and conformational effects [2].
Table 2: Key Experimental Assays for NaCT Inhibition Characterization
| Assay Type | Key Components | Output Parameters | Considerations |
|---|---|---|---|
| Cellular uptake inhibition | HEKNaCT cells, [¹⁴C]-citrate, test compound | IC₅₀, maximal inhibition | Confirm Na⁺-dependence, exclude cytotoxicity |
| Hepatocyte uptake | Cryopreserved human/mouse hepatocytes, [¹⁴C]-citrate | IC₅₀ in physiologically relevant system | Accounts for native expression, transporter environment |
| Selectivity profiling | HEK cells expressing NaDC1, NaDC3 | % inhibition at standardized concentration | Ensure >50-fold selectivity for NaCT over related transporters |
| Binding studies | Radiolabeled inhibitors, displacement with citrate | Kd, Ki, competitive vs. allosteric | Distinguish substrate vs. non-substrate inhibitors |
| Kinetic analysis | Citrate uptake at varying substrate/inhibitor concentrations | Km, Vmax, inhibition mode | Requires multiple substrate concentrations |
The determination of high-resolution NaCT structures using single-particle cryo-electron microscopy represents a transformative methodology for understanding inhibition mechanisms. Specimen preparation involves purifying NaCT in detergent solution supplemented with citrate, sodium, and stabilizing agents like lithium, followed by vitrification in liquid ethane [2]. To overcome preferred orientation problems – a common challenge with membrane proteins – data collection typically employs specimen tilting (0°, 20°, 40°) to obtain particle images from different orientations [2]. Processing of cryo-EM data yields reconstructions at ~3.0 Å resolution, sufficient to build atomic models and identify specific inhibitor-protein interactions [2]. These structures reveal how competitive inhibitors like PF2 occupy the substrate binding site, engaging conserved residues that normally coordinate citrate, while potentially exploiting additional hydrophobic pockets to achieve higher affinity and selectivity over related transporters [2].
The inhibition of NaCT holds significant promise for treating metabolic syndrome, including obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD). Genetic evidence strongly supports this approach: Slc13a5-knockout mice are protected from diet-induced obesity, hepatic steatosis, and insulin resistance, displaying increased energy expenditure and enhanced lipid oxidation [2] [3]. Similarly, antisense oligonucleotide-mediated knockdown of NaCT in rats prevents high-fat-diet-induced metabolic abnormalities and improves insulin sensitivity [3]. The therapeutic mechanism centers on reducing cytosolic citrate availability, which consequently suppresses de novo lipogenesis and activates alternative metabolic pathways. Mendelian randomization studies in humans provide compelling support for this approach, indicating that genetically proxied SLC13A5 inhibition associates with improved kidney function (higher eGFR, lower BUN), lower fasting glucose, and altered lipid metabolism [7]. These human genetic data significantly de-risk NaCT as a therapeutic target for metabolic disorders.
The paradoxical relationship between NaCT function and neurological disorders presents both challenges and opportunities. While loss-of-function mutations cause severe early infantile epileptic encephalopathy, pharmacological inhibition in adults may offer therapeutic benefits for certain neurological conditions [1]. The neurological manifestations of SLC13A5 deficiency are thought to involve disrupted GABAergic signaling and NMDA receptor hyperfunction due to altered neuronal citrate metabolism [1]. Additionally, emerging evidence suggests NaCT inhibition may have applications in hepatocellular carcinoma, where citrate import supports cancer cell proliferation under nutrient-limited conditions [8]. The development of tissue-specific inhibitors or leveraging the significant species differences between human and rodent NaCT may enable selective targeting of hepatic NaCT while sparing neurological functions [6].
The following diagram illustrates the comprehensive experimental pipeline for identifying and validating NaCT inhibitors:
NaCT inhibitor screening and validation workflow
This diagram illustrates the cellular role of NaCT and mechanisms of different inhibitor classes:
NaCT cellular function and inhibition mechanisms
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound for inhibiting citrate uptake across various experimental models [1] [2] [3].
| Experimental System | IC₅₀ Value | Description |
|---|---|---|
| HEK-293 cells (overexpressing NaCT) | 408 nM / 0.41 μM | Inhibition of [¹⁴C]-citrate uptake [1] [3] |
| Mouse hepatocytes | 4.5 μM | Inhibition of citrate uptake [1] [2] [3] |
| Human hepatocytes | 16.2 μM | Inhibition of [¹⁴C]-citrate uptake [1] [2] [3] |
| HEK-293 cells (overexpressing NaDC1) | >100 μM | Shows selectivity for NaCT over NaDC1 [1] [3] |
| HEK-293 cells (overexpressing NaDC3) | >100 μM | Shows selectivity for NaCT over NaDC3 [1] [3] |
Based on the gathered information, the general workflow for the citrate uptake inhibition assay in cells likely involves the following key stages. Note that specific details like cell seeding density and citrate incubation time were not provided in the search results.
The search results confirm the assay's use but lack the granular details needed to replicate it fully in a lab. Here are the critical pieces of information that are missing and must be sourced elsewhere:
The table below summarizes the available in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro and In Vivo Profile of this compound
| Model/Species | Assay | Result (IC₅₀ or Effect) | Citation |
|---|---|---|---|
| In Vitro | |||
| HEK293 cells (human NaCT) | Citrate uptake inhibition | 408 nM | [1] |
| Human hepatocytes | Citrate uptake inhibition | 16.2 μM | [2] [1] |
| Mouse hepatocytes | Citrate uptake inhibition | 4.5 μM | [2] [1] |
| HEK293 cells (human NaDC1/NaDC3) | Citrate uptake inhibition | >100 μM | [2] [1] |
| In Vivo | |||
| HFD Mouse Model | Dose | 250 mg/kg, orally, twice daily | [1] |
| Treatment Duration | 21 days | [1] | |
| Key Efficacy Outcomes | Reversal of glucose intolerance; reduced plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitines | [2] [1] |
The following protocol is synthesized from the methods described in the identified research.
Key metabolic endpoints to measure at the end of the treatment period include:
This compound is a competitive inhibitor and substrate of the sodium-coupled citrate transporter (NaCT or SLC13A5). It binds to the same site as citrate, arresting the transporter's cycle and preventing citrate uptake into hepatocytes [3]. The following diagram illustrates the logical pathway from NaCT inhibition to its observed metabolic benefits.
Please note that the available public data has some limitations that you will need to address in your experimental planning:
To build a complete application note, future experiments could focus on:
The sodium-coupled citrate transporter (NaCT or SLC13A5) is a key plasma membrane protein responsible for transporting citrate from the blood into cells [1]. In the liver, citrate acts as a crucial precursor and regulator for de novo lipogenesis (DNL) and glycolysis [2] [1]. Inhibiting hepatic citrate uptake through NaCT is a promising therapeutic strategy for treating metabolic conditions like type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity [2] [1]. This compound represents a novel inhibitor that allows for the detailed investigation of this pathway.
The following table summarizes the key inhibitory activity (IC₅₀) of this compound across various experimental systems, demonstrating its potency and selectivity for NaCT over related transporters.
| Experimental System | Target | IC₅₀ Value | Description |
|---|---|---|---|
| HEK-293 cells [3] [4] | NaCT (SLC13A5) | 408 nM | Inhibition of [¹⁴C]citrate uptake |
| Mouse hepatocytes [3] [4] | NaCT (SLC13A5) | 4.5 µM | Inhibition of [¹⁴C]citrate uptake |
| Human hepatocytes [3] [4] | NaCT (SLC13A5) | 16.2 µM | Inhibition of [¹⁴C]citrate uptake |
| HEK-293 cells [3] [4] | NaDC1 (SLC13A2) | >100 µM | Inhibition of [¹⁴C]citrate uptake |
| HEK-293 cells [3] [4] | NaDC3 (SLC13A3) | >100 µM | Inhibition of [¹⁴C]citrate uptake |
This compound exhibits a clean safety profile in vitro, with no significant inhibition of major CYP450 enzymes, the hERG channel, or over 65 other off-targets [1]. It has excellent aqueous solubility but low passive membrane permeability [1].
Here are detailed methodologies for key experiments using this compound to study citrate transport inhibition.
This protocol measures the direct inhibition of NaCT-mediated citrate transport in primary hepatocytes [3] [4].
This protocol assesses the metabolic effects of this compound in a diet-induced obesity model [3] [5].
The diagrams below illustrate the experimental workflow and the proposed mechanism through which this compound exerts its metabolic effects.
Experimental Workflow for NaCT Inhibition Studies
Mechanism and Metabolic Effects of NaCT Inhibition
This compound serves as a critical research tool for investigating the physiological and pathophysiological roles of the citrate transporter NaCT. The detailed protocols and data provided herein offer a solid foundation for researchers to apply this compound in studies aimed at understanding and targeting hepatic energy metabolism for therapeutic benefit.
The sodium-coupled citrate transporter (NaCT or SLC13A5) has emerged as a promising therapeutic target for metabolic disorders including type 2 diabetes, obesity, and hepatic steatosis. NaCT facilitates the cellular uptake of citrate from the bloodstream into hepatocytes, where citrate serves as a key regulatory metabolite that integrates glycolytic and lipogenic pathways. Citrate allosterically inhibits phosphofructokinase (thereby reducing glycolytic flux) and promotes the polymerization and activation of acetyl-CoA carboxylase (the rate-limiting enzyme in de novo lipogenesis). Inhibition of hepatic citrate uptake through NaCT blockade represents a novel approach to simultaneously address hyperglycemia and hepatic lipid accumulation [1].
This compound is a potent and selective small molecule inhibitor of NaCT identified through virtual screening of Pfizer's compound library based on structural similarities to citrate. This dicarboxylate compound specifically interacts with NaCT to inhibit citrate transport in both in vitro and in vivo settings, making it a valuable research tool for investigating the metabolic consequences of reduced hepatic citrate uptake. The favorable pharmacokinetic properties of this compound, including excellent aqueous solubility and metabolic stability, permit its use in animal studies exploring the relationship between citrate metabolism and systemic glucose homeostasis [1] [2].
Table 1: Inhibitory Potency (IC₅₀) of this compound Across Experimental Systems
| Experimental System | Species | IC₅₀ Value | Contextual Notes |
|---|---|---|---|
| HEK-293 cells overexpressing NaCT | Human | 408 nM | Primary screening system [2] |
| Cryopreserved hepatocytes | Human | 16.2 μM | More physiologically relevant model [1] [2] |
| Cryopreserved hepatocytes | Mouse | 4.5 μM | Used for preclinical validation [1] [2] |
| HEK-293 cells overexpressing NaDC1 | Human | >100 μM | Demonstrates selectivity [1] [2] |
| HEK-293 cells overexpressing NaDC3 | Human | >100 μM | Demonstrates selectivity [1] [2] |
This compound exhibits a marked selectivity for NaCT over related dicarboxylate transporters NaDC1 (SLC13A2) and NaDC3 (SLC13A3), which are primarily expressed in the intestine and kidney and play important roles in citrate absorption and excretion. This selectivity profile is crucial for minimizing potential off-target effects in research applications. Additional profiling demonstrated no significant interaction with 65+ other targets including ATP-citrate lyase, the hERG channel, and major human CYP450 enzymes, supporting its utility as a clean research tool for specifically investigating NaCT function [1].
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value/Description | Research Implications |
|---|---|---|
| Molecular Weight | 294.34 g/mol | Low molecular weight compound [2] [3] |
| Chemical Formula | C₁₆H₂₂O₅ | - |
| CAS Number | 1854061-16-7 | For precise compound identification [2] [3] |
| Aqueous Solubility | Excellent (100 mg/mL in DMSO) | Facilitates in vitro assay development [2] |
| Metabolic Stability | High (clearance not detected) | Suitable for sustained exposure in in vivo studies [1] |
| Passive Membrane Permeability | Low | Polar dicarboxylate with pKa values of 3.1 and 5.1 [1] |
The polar nature of this compound, conferred by its dicarboxylate groups, contributes to its low passive membrane permeability but excellent aqueous solubility. The compound demonstrates high metabolic stability with undetectable clearance in hepatocyte assays, which is advantageous for maintaining effective concentrations during in vivo investigations. These properties collectively support the use of this compound in both acute and chronic research paradigms focused on modulating citrate metabolism [1].
Purpose: To quantify the inhibitory activity of this compound on NaCT-mediated citrate uptake in cellular systems.
Materials:
Procedure:
Technical Notes: For hepatocyte experiments, include culture conditions that maintain hepatocyte polarity and transporter localization. The assay can be adapted to high-throughput screening formats using 96-well or 384-well plates.
Purpose: To evaluate the effects of this compound on glucose tolerance and hepatic lipid metabolism in a diet-induced obesity model.
Materials:
Procedure:
Technical Notes: For optimal compound exposure, the twice-daily dosing regimen is essential due to the compound's pharmacokinetic profile. Consider including a pair-fed control group to distinguish compound-specific effects from potential appetite-related changes.
This compound has been primarily utilized to investigate the therapeutic potential of NaCT inhibition in metabolic disorders. In high-fat diet-fed mice, treatment with this compound (250 mg/kg, twice daily for 21 days) completely reversed glucose intolerance, a fundamental abnormality in type 2 diabetes. The compound significantly decreased plasma glucose concentrations and reduced hepatic triglycerides, diacylglycerides, and acyl-carnitines, indicating improved systemic glucose homeostasis and reduced hepatic lipid accumulation. These effects mirror the metabolic phenotype observed in SLC13A5 knockout mice, which are protected from diet-induced obesity and insulin resistance, thereby validating NaCT inhibition as a promising approach for managing metabolic syndrome components [1] [2] [4].
The compound has also helped elucidate the molecular mechanisms through which citrate transport influences metabolic pathways. By reducing hepatic citrate uptake, this compound indirectly modulates the activity of key metabolic enzymes including phosphofructokinase (glycolysis) and acetyl-CoA carboxylase (lipogenesis). This leads to reduced de novo lipogenesis and potentially increased fatty acid oxidation, contributing to the improvements in hepatic steatosis observed in animal models. Furthermore, the metabolic benefits occur without significant cytotoxicity, as demonstrated by negative results in genetic toxicity assays and no observable toxicity in HepG2 cells at concentrations up to 300 μM with 72 hours of incubation [1].
Table 3: Comparison of this compound with Other NaCT Inhibitors
| Inhibitor | Potency (IC₅₀) | Species Specificity | Mechanism | Key Characteristics |
|---|---|---|---|---|
| This compound | 408 nM (HEKNaCT) 16.2 μM (human hepatocytes) | Human and mouse | Competitive, substrate-like | Favorable pharmacokinetics, used in proof-of-concept studies [1] [5] |
| BI01383298 | ~100 nM (human NaCT) | Human specific | Irreversible, non-competitive | Highest potency among known inhibitors, no effect on mouse NaCT [5] |
| ETG-5773 | 160 nM (human) 180 nM (mouse) | Human and mouse | Non-competitive, non-substrate | Cross-species activity, improves glucose tolerance and reduces liver triglycerides [6] |
When compared to other NaCT inhibitors, this compound represents a first-generation tool compound with a balanced profile of potency, selectivity, and pharmacokinetic properties. While newer inhibitors such as BI01383298 demonstrate higher potency and a distinct non-competitive mechanism, they may lack cross-species activity, limiting their utility in preclinical mouse models. ETG-5773 represents an advanced inhibitor with nanomolar potency and cross-species efficacy, but this compound remains valuable as a well-characterized, substrate-competitive inhibitor that most closely mimics the physiological transport process. The selection of an appropriate NaCT inhibitor depends on the specific research context, including the experimental model (human vs. mouse systems) and the desired mechanism of inhibition (competitive vs. non-competitive) [5] [6].
This diagram illustrates the mechanism of action of this compound and its downstream metabolic effects. The inhibitor competitively binds to NaCT, reducing citrate transport from the blood into hepatocytes. The decreased intracellular citrate availability alleviates allosteric inhibition of phosphofructokinase (PFK), enhancing glycolytic flux. Concurrently, reduced citrate levels lead to decreased activation of acetyl-CoA carboxylase (ACC), suppressing de novo lipogenesis, and reduced activation of fructose-1,6-bisphosphatase (FBPase), decreasing gluconeogenesis. These coordinated changes in hepatic metabolism contribute to improved systemic glucose homeostasis and reduced lipid accumulation in the liver [1] [5].
This workflow outlines the key stages in assessing the in vivo efficacy of this compound. The process begins with establishing the high-fat diet-fed mouse model of obesity and insulin resistance. Following treatment with this compound twice daily for 21 days, glucose tolerance is evaluated through an intraperitoneal glucose tolerance test. Terminal tissue collection enables comprehensive biochemical analysis of hepatic lipids and plasma biomarkers. The systematic approach allows researchers to quantitatively evaluate the compound's effects on glucose metabolism and hepatic steatosis, providing insights into its potential therapeutic applications [2] [4] [3].
This compound serves as a valuable research tool for investigating the metabolic consequences of NaCT inhibition. Its well-characterized inhibitory profile, selectivity, and efficacy in both cellular and animal models make it particularly useful for studies exploring the relationship between citrate metabolism and metabolic diseases. The detailed protocols provided in this document enable researchers to effectively utilize this compound to investigate hepatic glucose and lipid metabolism, drug mechanism of action, and potential therapeutic applications for obesity-related metabolic disorders. As research in this field advances, this compound continues to provide fundamental insights into the role of plasma membrane citrate transport in metabolic regulation, potentially informing the development of novel therapeutic strategies for type 2 diabetes, NAFLD/MAFLD, and related conditions.
This compound is a potent and selective small molecule inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5), a key regulator of hepatic energy metabolism and lipid homeostasis. As a dicarboxylate transporter inhibitor, this compound specifically targets NaCT, which is responsible for citrate uptake from circulation into hepatocytes. Citrate serves as a crucial metabolic intermediate that integrates glycolytic and lipogenic pathways through allosteric regulation of metabolic enzymes. By inhibiting citrate transport, this compound reduces the cytoplasmic citrate pool in liver cells, leading to downstream effects on both glucose metabolism and lipid metabolism. This mechanism represents a promising therapeutic approach for metabolic disorders including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity-related metabolic syndrome.
The therapeutic potential of NaCT inhibition is supported by genetic evidence showing that SLC13A5 knockout mice are protected against diet-induced obesity, insulin resistance, and hepatic steatosis. This compound emerged from virtual screening of Pfizer's compound library based on structural similarity to citrate, followed by extensive optimization and characterization. Its ability to selectively inhibit NaCT-mediated citrate uptake without affecting related dicarboxylate transporters (NaDC1 and NaDC3) makes it a valuable pharmacological tool for studying citrate metabolism and its role in metabolic regulation. These application notes provide detailed methodologies and protocols for investigating the effects of this compound on lipid metabolism in both in vitro and in vivo systems.
Table 1: Comprehensive IC₅₀ Profile of this compound in Various Biological Systems
| Experimental System | IC₅₀ Value | Assay Type | Incubation Time | Citations |
|---|---|---|---|---|
| HEK-293 cells expressing NaCT | 0.41 μM | [¹⁴C]citrate uptake | 30 minutes | [1] [2] |
| Human hepatocytes | 16.2 μM | [¹⁴C]citrate uptake | 30 minutes | [1] [3] [2] |
| Mouse hepatocytes | 4.5 μM | [¹⁴C]citrate uptake | 30 minutes | [1] [2] |
| HEK-293 cells expressing NaDC1 | >100 μM | [¹⁴C]citrate uptake | 30 minutes | [1] [2] |
| HEK-293 cells expressing NaDC3 | >100 μM | [¹⁴C]citrate uptake | 30 minutes | [1] [2] |
Table 2: Physicochemical and ADME Properties of this compound
| Property | Value | Experimental Conditions | Significance |
|---|---|---|---|
| Molecular Weight | 294.34 g/mol | - | Low molecular weight compound |
| Molecular Formula | C₁₆H₂₂O₅ | - | Dicarboxylate structure |
| CAS Number | 1854061-16-7 | - | Unique identifier |
| Aqueous Solubility | ~100 mg/mL in DMSO | In vitro stock preparation | Suitable for experimental use |
| Metabolic Stability | High (undetectable clearance) | Human and mouse hepatocytes | Favorable pharmacokinetics |
| Membrane Permeability | Low | MDCK-LE cell monolayer | Limited passive diffusion |
| Selectivity Screening | Clean profile (>65 targets) | CYP450 enzymes, receptors, transporters | Minimal off-target effects |
The quantitative profiling data demonstrates that This compound exhibits notable species-specific potency, with significantly higher activity in recombinant systems expressing human NaCT compared to primary hepatocytes. The >250-fold selectivity for NaCT over related transporters NaDC1 and NaDC3 highlights its specificity within the SLC13 family. The favorable solubility and metabolic stability, combined with low passive permeability, make it particularly suitable for investigating NaCT inhibition in hepatic systems where transporter-mediated uptake is required for activity.
Purpose: To quantify the inhibitory potency of this compound on NaCT-mediated citrate uptake in a recombinant expression system.
Materials:
Procedure:
Technical Notes: The assay should be performed in triplicate with appropriate controls. For sodium dependence evaluation, parallel experiments can be conducted with choline chloride replacing NaCl in the uptake buffer. The typical Z-factor for this assay should exceed 0.5, indicating excellent assay quality for high-throughput screening applications.
Purpose: To assess this compound activity in physiologically relevant primary hepatocyte models.
Materials:
Procedure:
Technical Notes: The significant species difference in potency (16.2 μM in human vs. 4.5 μM in mouse hepatocytes) should be considered when extrapolating results between species. Include positive controls such as non-transported inhibitors to validate assay performance.
Purpose: To evaluate the effects of this compound on glucose intolerance and hepatic lipid metabolism in a diet-induced obesity model.
Materials:
Procedure:
Technical Notes: The twice-daily dosing regimen is critical for maintaining continuous NaCT inhibition throughout the treatment period. Consistent timing of dose administration relative to feeding/fasting cycles should be maintained to reduce variability. For optimal results, conduct studies in a temperature-controlled environment with free access to water and the designated diet.
Plasma Collection:
Liver Tissue Processing:
Expected Outcomes: Treatment with this compound (250 mg/kg, twice daily for 21 days) typically results in:
The molecular mechanism of this compound involves specific inhibition of the sodium-coupled citrate transporter (NaCT/SLC13A5), which is predominantly expressed in the liver and localized to the sinusoidal membrane of hepatocytes. This transporter is responsible for the uptake of citrate from the circulation into hepatocytes in a sodium-dependent manner. Under normal physiological conditions, citrate serves as a critical metabolic intermediate that regulates multiple biochemical pathways through allosteric interactions with key metabolic enzymes.
Diagram: Molecular Mechanism of this compound in Inhibiting Hepatic Lipogenesis
The diagram above illustrates how this compound competitively inhibits citrate transport via NaCT, leading to reduced cytoplasmic citrate levels. This reduction in intracellular citrate has several metabolic consequences:
Diagram: Integrated Metabolic Consequences of NaCT Inhibition
The molecular basis for this compound inhibition involves interaction with specific residues in the substrate-binding pocket of NaCT. Molecular modeling and mutagenesis studies have identified that residues G228, V231, V232, and G409 are critical for both citrate transport and inhibitor binding. The compound acts as a competitive inhibitor that specifically interacts with the citrate binding site, as demonstrated by the ability of increasing citrate concentrations to out-compete radiolabeled this compound binding. This competitive nature indicates shared binding sites for the inhibitor and the natural substrate.
This compound exhibits excellent solubility in DMSO, allowing preparation of high-concentration stock solutions suitable for in vitro experiments.
Stock Solution Preparation:
Storage Conditions:
Quality Control: The compound appears as an off-white to light yellow solid powder with a published purity of ≥98%. For optimal results, periodically check the stability of stock solutions by LC-MS analysis, particularly if unexpected decreases in potency are observed in biological assays.
Standard Oral Formulation:
Alternative Formulations:
Dosing Considerations: The low membrane permeability of this compound is advantageous for targeting hepatic NaCT while minimizing distribution to other tissues. The compound demonstrates high metabolic stability with undetectable clearance in hepatocyte assays, contributing to its suitability for in vivo studies.
Common Technical Issues and Solutions:
Table 3: Troubleshooting Guide for this compound Experiments
| Problem | Potential Cause | Solution |
|---|---|---|
| High variability in citrate uptake assays | Inconsistent cell confluence | Standardize seeding density and confirm >80% confluence before assay |
| Reduced potency in hepatocyte assays | Low viability of primary hepatocytes | Use only hepatocyte batches with >80% viability by trypan blue exclusion |
| Poor compound solubility in aqueous buffers | Limited solubility at neutral pH | Use fresh stock solutions and ensure proper formulation with recommended vehicles |
| Inconsistent in vivo results | Variable fasting glucose levels | Standardize fasting duration and timing relative to light/dark cycle |
| Lack of efficacy in mouse models | Species potency difference (IC₅₀ 4.5 μM in mouse vs 16.2 μM in human hepatocytes) | Consider higher dosing or use of humanized mouse models |
Experimental Design Considerations:
This compound represents a valuable pharmacological tool for investigating the role of citrate transport in metabolic regulation. Its well-characterized specificity for NaCT over related dicarboxylate transporters, combined with favorable physicochemical properties for in vitro and in vivo studies, makes it particularly useful for probing the relationship between extracellular citrate uptake and intracellular metabolic pathways.
The protocols described herein enable comprehensive investigation of this compound effects on lipid metabolism, from molecular interactions with its target transporter to systemic metabolic outcomes in disease models. The dose-dependent inhibition of hepatic citrate uptake and subsequent reduction in de novo lipogenesis provide a mechanistic basis for its beneficial metabolic effects observed in preclinical models.
Future applications of this compound may include combination studies with other metabolic modulators, investigation of its effects in non-alcoholic steatohepatitis (NASH) models, and exploration of potential applications in cancer metabolism given the role of citrate in supporting tumor growth. The continued use of this specific NaCT inhibitor will enhance our understanding of citrate metabolism in health and disease and may facilitate the development of novel therapeutic strategies for metabolic disorders.
The table below summarizes the key biochemical and pharmacological characteristics of this compound.
| Property | Description |
|---|---|
| Molecular Target | Sodium-coupled citrate transporter (NaCT or SLC13A5) [1] |
| Primary Mechanism | Inhibits citrate transport into cells, potentially acting as a competitive substrate and/or state-dependent allosteric inhibitor [2] [3] |
| Key In Vitro Activity | IC50 of 16.2 μM in human hepatocytes; high selectivity over related transporters NaDC1 and NaDC3 [4] [1] |
| Key In Vivo Effect | Reversed glucose intolerance in high-fat diet (HFD) mice [1] |
This protocol measures the direct inhibitory effect of this compound on NaCT-mediated citrate uptake in cells [4] [1].
This protocol evaluates the effect of this compound on improving glucose metabolism in a diet-induced obesity model [1].
This compound exerts its effects by inhibiting the NaCT transporter, which initiates a cascade of metabolic changes. The diagram below illustrates the proposed pathway through which inhibition of citrate transport leads to reduced plasma glucose.
The molecular mechanism of this compound is an area of active research with evidence supporting two potential models:
The sodium-coupled citrate transporter (NaCT or SLC13A5) is a plasma membrane protein primarily expressed in the liver, responsible for transporting extracellular citrate into the cell. [1] [2] In the context of energy metabolism, cytosolic citrate serves two critical functions: it acts as a key precursor for de novo lipogenesis (DNL), and it allosterically regulates crucial enzymes in glycolysis and lipid synthesis. [1] By inhibiting citrate uptake, PF-06649298 aims to reduce the substrate availability for lipid synthesis and alter metabolic signaling. [3]
The diagram below illustrates the proposed mechanism through which this compound reduces hepatic triglyceride levels:
As shown, this compound is characterized as a state-dependent allosteric inhibitor of NaCT. [4] Its inhibitory potency is highly dependent on the ambient citrate concentration. [4] Structural studies using cryo-electron microscopy have confirmed that this compound binds to the same site as citrate, arresting the transporter's cycle and preventing citrate translocation. [1]
The following tables summarize the in vitro and in vivo efficacy data for this compound from published literature.
Table 1: In Vitro Inhibitory Potency (IC50) of this compound [3]
| Cell System / Assay | IC50 Value | Description |
|---|---|---|
| HEK-293 cells expressing NaCT | 408 nM | Inhibition of [^14^C]citrate uptake |
| Human Hepatocytes | 16.2 µM | Inhibition of [^14^C]-citrate uptake |
| Mouse Hepatocytes | 4.5 µM | Inhibition of [^14^C]-citrate uptake |
| HEK-293 cells expressing NaDC1 | >100 µM | Demonstrates selectivity over NaDC1 |
| HEK-293 cells expressing NaDC3 | >100 µM | Demonstrates selectivity over NaDC3 |
Table 2: In Vivo Efficacy of this compound in High-Fat Diet (HFD) Mice [3]
| Parameter | Administration | Result |
|---|---|---|
| Dosage | 250 mg/kg, oral gavage, twice daily for 21 days | Treatment regimen |
| Glucose Intolerance | - | Completely reversed |
| Plasma Glucose | - | Decreased |
| Hepatic Triglycerides | - | Decreased |
| Hepatic Diacylglycerides | - | Decreased |
| Hepatic Acyl-carnitines | - | Decreased |
This protocol measures the direct inhibition of citrate transport into cells. [3] [2]
This protocol assesses the compound's ability to improve metabolic parameters in a whole-body system. [3]
The overall workflow from in vitro characterization to in vivo validation is summarized below:
This compound serves as a valuable research tool for investigating the therapeutic potential of NaCT inhibition. Its well-characterized mechanism, supportive in vivo efficacy data in preclinical models, and high selectivity profile make it a compelling candidate for probing the role of citrate metabolism in NAFLD/NASH and related metabolic disorders. The protocols outlined provide a framework for its application in both in vitro and in vivo research settings.
The sodium-coupled citrate transporter (NaCT or SLC13A5) is recognized as a promising therapeutic target for metabolic disorders such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity [1] [2]. NaCT facilitates the uptake of citrate from the blood into cells, particularly in the liver. Within the cytosol, citrate serves as a crucial precursor for de novo lipogenesis (DNL) and acts as an allosteric regulator, inhibiting phosphofructokinase (PFK) to reduce glycolytic flux and promoting the activation of acetyl-CoA carboxylase (ACC) [3] [1]. Inhibition of NaCT, therefore, is hypothesized to reduce hepatic fat storage and improve glycemic control. PF-06649298 is a novel small molecule inhibitor that demonstrates high potency and exceptional selectivity for NaCT over closely related transporters, making it an invaluable pharmacological tool for validating this target in vitro and in vivo [3] [2].
This compound, a hydroxysuccinic acid derivative with the chemical name (R)-2-(4-(tert-butyl)phenethyl)-2-hydroxysuccinic acid, acts as a potent inhibitor of citrate transport [4]. Its mechanism, however, is more complex than simple competition.
The following diagram illustrates the metabolic role of NaCT and the point of inhibition by this compound.
The defining characteristic of this compound is its significant selectivity for NaCT over the other two primary sodium-coupled carboxylate transporters in humans, NaDC1 (SLC13A2) and NaDC3 (SLC13A3). This selectivity is demonstrated across various experimental systems.
Table 1: In Vitro Inhibitory Potency (IC₅₀) of this compound [3] [2] [6]
| Cell System / Transporter Expressed | IC₅₀ Value | Selectivity Ratio (vs. NaDC1/3) |
|---|---|---|
| HEK-293 cells expressing NaCT | 408 nM | >245-fold |
| HEK-293 cells expressing NaDC1 | >100 µM | N/A |
| HEK-293 cells expressing NaDC3 | >100 µM | N/A |
| Cryopreserved Mouse Hepatocytes | 4.5 µM | N/A |
| Cryopreserved Human Hepatocytes | 16.2 µM | N/A |
Key Interpretation of Data:
This protocol is used to determine the IC₅₀ of this compound for NaCT and assess selectivity against NaDC1 and NaDC3 [2].
Materials:
Procedure:
This protocol evaluates the metabolic effects of NaCT inhibition in vivo [3].
Materials:
Procedure:
Research with this compound has provided strong validation for NaCT as a therapeutic target. In vivo studies in HFD mice demonstrated that treatment with this compound (250 mg/kg, p.o., twice daily) completely reversed glucose intolerance, decreased plasma glucose, and significantly lowered hepatic triglycerides, diacylglycerides, and acyl-carnitines [3]. These findings confirm that pharmacological inhibition of NaCT mirrors the beneficial metabolic phenotypes observed in genetic knockout models [2]. The structural insights gained from the NaCT-PF-06649298 complex offer a roadmap for designing even more potent and selective inhibitors in the future [1].
Key Properties and Solubility Data
PF-06649298 is a small molecule inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5) and is a valuable tool for researching glucose and lipid metabolism [1] [2] [3].
The table below summarizes its key physicochemical properties and solubility data:
| Property | Value / Description |
|---|---|
| CAS Number | 1854061-16-7 [1] [2] |
| Molecular Formula | C₁₆H₂₂O₅ [1] [4] |
| Molecular Weight | 294.34 g/mol [1] [4] |
| Appearance | Off-white to light yellow solid powder [1] [4] |
| Primary Solvent | DMSO [1] [4] |
| Solubility in DMSO | ~100 mg/mL (~339.74 mM) [1] [4] |
Detailed Stock Solution Preparation Protocol
Calculation: Determine the mass of compound needed for your desired stock concentration and volume. For a 10 mM stock solution, use the formula:
Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight (g/mol) / 1000
Weighing: Accurately weigh the calculated amount of this compound powder.
Dissolution: Transfer the powder to a volumetric flask. Add a small volume of pure DMSO to dissolve the powder.
Dilution: Once fully dissolved, add DMSO to reach the final volume. Mix thoroughly.
Aliquoting and Storage:
The following diagram illustrates the workflow for preparing and storing this compound stock solutions:
In Vitro Cell-Based Assay: Citrate Uptake Inhibition
This protocol is used to determine the inhibitory activity of this compound on citrate transport in various cell models [1] [4].
In Vivo Protocol: Efficacy in a High-Fat Diet Mouse Model
This protocol demonstrates the reversal of glucose intolerance in an animal model of metabolic disorder [1] [4].
The diagram below outlines the key steps and findings from this in vivo study:
Q: What is the observed potency shift of this compound between human and mouse hepatocytes, and what are the potential causes?
A: The inhibitor this compound shows a clear difference in potency between human and mouse systems. In a standardized assay using engineered HEK-293 cells, its potency (IC₅₀) is in the sub-micromolar range. However, in more physiologically relevant native environments like cryopreserved hepatocytes, a significant potency shift is observed, and it is less effective in human cells compared to mouse cells [1] [2] [3].
The table below summarizes the key quantitative data for this compound:
| Experimental System | Reported IC₅₀ Value | Citation |
|---|---|---|
| HEK-293 cells overexpressing human NaCT (HEKNaCT) | 0.41 µM | [1] [2] |
| Cryopreserved human hepatocytes | 16.2 µM | [1] [2] [3] |
| Cryopreserved mouse hepatocytes | 4.5 µM | [1] [2] [3] |
The reasons for this potency shift are complex and likely involve several factors:
The core methodology used to generate the potency data for this compound involves a radiolabeled citrate uptake assay. Below is a generalized workflow based on the descriptions in the search results [4] [1] [2]:
Key Steps and Considerations:
The following diagram illustrates the core mechanism of NaCT inhibition and the key finding of species specificity, which underlies the potency differences.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| High variability in IC₅₀ values | Differences between recombinant cell systems vs. primary cells. | Use multiple cell models (e.g., HEKNaCT for screening and primary hepatocytes for validation) to understand compound behavior [1] [2]. |
| Unexpectedly low inhibitor potency | Allosteric mechanism sensitive to citrate concentration [5]. | Control and report the concentration of citrate in your assay buffer. Consider running assays at multiple citrate levels. |
| Lack of effect in mouse models | Profound species-specificity of the inhibitor [4]. | Verify the activity of your compound against the mouse NaCT ortholog in vitro before initiating animal studies. |
| Low signal in uptake assay | Low expression of NaCT or non-optimal incubation time. | Validate transporter expression (e.g., via qPCR). Perform a time-course experiment to establish a linear uptake range [1]. |
Q1: What is the primary in vivo limitation of PF-06649298? A: The main limitation is its limited in vivo exposure, which hindered its utility for detailed in vivo proof-of-concept studies [1] [2] [3]. This is often linked to its physicochemical properties, despite it being a potent and selective inhibitor.
Q2: What strategies were successfully employed to overcome this compound's limitations? A: Pfizer's team optimized the original dicarboxylic acid series. This medicinal chemistry effort led to PF-06761281, a more potent inhibitor with a suitable in vivo pharmacokinetic profile that enabled the assessment of pharmacodynamics [3]. Furthermore, recent research has identified novel inhibitors that occupy additional hydrophobic regions of the SLC13A5 transporter to enhance potency [4].
Q3: What is the mechanism of action of this compound? A: The mechanism is complex. Evidence suggests this compound is a state-dependent allosteric inhibitor of SLC13A5 [2]. It is also described as a competitive inhibitor and a substrate for the transporter, meaning it is recognized and transported by SLC13A5 [1] [5]. Its inhibitory potency is highly dependent on the ambient citrate concentration [2].
Q4: Why is brain penetration a concern for SLC13A5 inhibitors? A: Mutations in the brain-specific SLC13A5 transporter cause a form of early-onset epilepsy in newborns [6] [4]. Therefore, inhibitors designed for metabolic diseases in the liver must have low brain penetration to avoid potential neurological side effects [4].
The core issue and the logical progression from identifying a problem to developing a solution are outlined in the flowchart below.
To characterize and troubleshoot issues with novel SLC13A5 inhibitors, the following core experiments are essential.
1. Protocol for In Vitro Citrate Uptake Inhibition (IC₅₀ Determination) This is the primary assay for determining inhibitor potency [5] [7].
2. Protocol for Selectivity Profiling
3. Protocol for In Vivo Tissue Distribution and Efficacy
This table synthesizes key data from the search results to allow for direct comparison.
| Property | This compound (First-Gen) | PF-06761281 (Optimized) | LBA-3 (Novel Inhibitor) |
|---|---|---|---|
| SLC13A5 IC₅₀ | 408 nM (HEKNaCT) [7] | More potent than this compound [3] | 67 nM (HEKNaCT) [4] |
| Human Hepatocyte IC₅₀ | 16.2 μM [7] | Information not specified | Information not specified |
| Selectivity (vs. NaDC1/3) | >100 μM (Selective) [7] | Information not specified | Selective [4] |
| *In Vivo* Exposure | Limited [1] [3] | Suitable for PD assessment [3] | Information not specified |
| Key Advancement | Probe molecule | Improved PK profile; showed dose-dependent inhibition in liver/kidney [3] | 8-fold higher potency than this compound; reduces hepatic lipids [4] |
These properties are likely contributing factors to its performance and can inform SAR efforts.
| Property | Value for this compound | Implication / Rationale |
|---|---|---|
| Molecular Weight | 294.34 [1] | Within Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 3 [1] | High polarity, may limit membrane permeability. |
| Hydrogen Bond Acceptors | 5 [1] | High polarity, may limit membrane permeability. |
| Topological Polar Surface Area (TPSA) | 94.83 Ų [1] | Suggests poor passive permeability. |
| XLogP | 2.23 [1] | Moderately lipophilic. |
| Lipinski's Rules Broken | 0 [1] | Good oral drug-like properties in silico. |
What is the precise mechanism of allosteric inhibition for PF-06649298?
This compound (PF2) is a state-dependent, allosteric inhibitor of the human citrate transporter NaCT (SLC13A5) [1] [2] [3]. Here are the key mechanistic points:
Why do my measured IC₅₀ values for this compound vary between experiments?
Variability in IC₅₀ is a known characteristic of this compound, primarily due to its mechanism. The table below outlines the major factors and recommended solutions.
| Factor | Impact on IC₅₀ | Recommended Practice |
|---|---|---|
| Citrate Concentration [1] [2] | Directly affects inhibitor potency; higher citrate can raise apparent IC₅₀. | Standardize and report citrate concentration in all assay buffers. |
| Cell/System Type [3] | Apparent affinity can vary with different cellular models. | Use consistent cell lines; do not compare absolute IC₅₀ values across different systems. |
| Assay Conditions | Uptake vs. electrophysiology assays may probe different transporter states. | Consider the transport cycle state your assay captures [3]. |
What are the established experimental protocols for studying this compound?
The key methodologies used to characterize this compound are summarized below.
| Method | Key Application | Technical Note |
|---|---|---|
| 14C-Citrate Uptake Assay [1] [2] [3] | Directly measures transporter function and inhibitory potency. | The core assay for quantifying citrate uptake inhibition. |
| Membrane Potential Assay [1] [2] | Measures electrogenic properties of transport. | Used as a secondary method to confirm ion dependence and functional impact. |
| Electrophysiology [1] [2] [3] | Characterizes transporter kinetics and state-dependence. | Provides high-resolution mechanistic data on the transport cycle. |
| Cryo-EM [3] | Determines high-resolution structure of inhibitor-bound complexes. | Used for definitive identification of the binding site and inhibition mechanism. |
The following diagram illustrates the relationship between citrate, the transporter, and the inhibitor, which is central to understanding the troubleshooting points above.
This compound is a small molecule inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5). The table below summarizes its key biochemical and pharmacokinetic properties as reported in the literature.
| Property | Value / Description | Context & Notes |
|---|---|---|
| Primary Target | Human NaCT (SLC13A5) | Inhibits citrate transport; proposed therapy for metabolic diseases like type 2 diabetes and NAFLD [1] [2] [3]. |
| IC₅₀ (NaCT) | 408 nM (in HEK-NaCT cells); 16.2 μM (in human hepatocytes) [2] [3] | Potency is cell system-dependent. |
| Selectivity | >100 μM for NaDC1 & NaDC3 [3] | Highly selective for NaCT over related transporters [2]. |
| Reported Metabolic Stability | High (clearance in hepatocytes "could not be detected") [3] | Classified as a slowly metabolized compound; requires specialized assays for accurate assessment [4]. |
| Aqueous Solubility | Excellent [3] | Due to polar, dicarboxylic acid nature. |
| Passive Permeability | Low [3] | A potential area for optimization to improve oral absorption. |
Traditional metabolic stability incubations (e.g., in liver microsomes for up to 1 hour) are often insufficient for slowly metabolized compounds like this compound [4]. The following advanced models can provide more accurate data.
| Method | Principle | Max Incubation Time | Key Advantage |
|---|---|---|---|
| Plated Hepatocyte Model [4] | Hepatocytes are cultured in a monolayer or "sandwich" configuration, preserving enzyme activity and transporter function. | Up to 48 hours | Intact transporter expression; suitable for evaluating transporter effects on metabolism. |
| Suspension Hepatocyte Relay Method [4] | Fresh, viable hepatocytes are added to the incubation mixture every 4 hours to maintain robust enzyme activity. | Up to 20 hours | Flexibility in species selection; avoids decline in enzyme activity. |
The workflow for the Suspension Hepatocyte Relay Method, one of the most effective techniques, is detailed below.
If profiling reveals that this compound requires further optimization for a better pharmacokinetic profile, consider the following strategies informed by its structure and properties:
Addressing Low Permeability: The high polarity of the dicarboxylate group is likely responsible for its low permeability [3].
Enhancing Metabolic Stability: While the compound is already stable, further shielding it from enzymatic degradation can be beneficial.
Improving Formulation Stability: Ensure the compound remains stable in its final formulation.
| Challenge | Potential Cause | Solution |
|---|---|---|
| No significant metabolism detected | Standard incubation time is too short for a slowly metabolized compound. | Adopt extended incubation models like the plated hepatocyte or suspension hepatocyte relay method [4]. |
| Poor cellular activity despite good biochemical potency | Low passive membrane permeability limits intracellular concentration. | Investigate a prodrug strategy to improve cellular uptake [3]. |
| High variability in replicate stability measurements | Declining enzyme activity over long incubation periods. | Use the suspension hepatocyte relay method to maintain consistent enzyme activity throughout the assay [4]. |
This compound is a small molecule inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5) [1] [2]. It was investigated as a potential therapeutic for metabolic disorders by regulating glucose and lipid metabolism [1].
The table below summarizes the key experimental findings from the discovery and characterization studies:
| Property | Details |
|---|---|
| Molecular Target | Sodium-coupled citrate transporter (NaCT or SLC13A5) [1] [2] |
| Primary Mechanism | Competitive inhibitor and substrate of NaCT; binds the citrate binding site [2] [3] |
| Reported Cytotoxicity | No cellular toxicity observed in HEK-293-derived cell lines under assay conditions [2]. No observable toxicity in HepG2 cells at concentrations up to 300 μM for 72 hours [2]. |
| Key In Vitro Findings | - IC50 of 0.41 μM in HEKNaCT cells [1] [2]
Here are the methodologies used in the original research for key experiments, which can form the basis of your troubleshooting guides.
This assay measures the core inhibitory activity of this compound [2].
The original study specifically confirmed the lack of cytotoxicity for their lead compound.
Q1: Is this compound cytotoxic to my cells? Available data suggests it has a clean cytotoxicity profile in specific models. No toxicity was reported in HEK-293 cells overexpressing NaCT or in HepG2 cells at concentrations up to 300 μM [2]. However, you should always validate this in your specific cell model and experimental conditions, as toxicity can be cell-type dependent.
Q2: Why is the inhibitory potency (IC50) of this compound different in various cell types? The IC50 varies because the transporter environment and cellular metabolism differ. It is most potent in engineered HEK-293 cells overexpressing NaCT (0.41 μM) and less potent in cryopreserved human hepatocytes (16.2 μM), which express the transporter natively and have a more complex physiological environment [1] [2].
Q3: Is this compound selective for NaCT over related transporters? Yes, it is highly selective for NaCT. Profiling showed no measurable inhibition of the related dicarboxylate transporters NaDC1 and NaDC3 at concentrations up to 100 μM [1] [2].
For a comprehensive assessment, you can follow this logical workflow that integrates viability testing with functional assays:
PF-06649298, also known as compound 2 in the foundational research, is a hydroxysuccinic acid derivative. Its inhibitory activity is highly dependent on its three-dimensional structure [1].
The following table summarizes the inhibitory potency (IC₅₀) of this compound across different experimental systems, demonstrating its selectivity for NaCT over related transporters [1] [2].
| Experimental System | Target | IC₅₀ Value | Key Findings |
|---|---|---|---|
| HEK-293 cells (recombinant) | Human NaCT | 408 nM [2] (0.41 µM [1]) | High potency in a recombinant overexpression system. |
| Human hepatocytes | Human NaCT | 16.2 µM [1] [2] | Potency shift in a more physiologically relevant model. |
| Mouse hepatocytes | Mouse NaCT | 4.5 µM [1] [2] | Confirms activity on the mouse ortholog. |
| HEK-293 cells (recombinant) | Human NaDC1 | >100 µM [1] [2] | Demonstrates high selectivity for NaCT over NaDC1. |
| HEK-293 cells (recombinant) | Human NaDC3 | >100 µM [1] [2] | Demonstrates high selectivity for NaCT over NaDC3. |
This is a standard method used to determine the IC₅₀ values for this compound [1].
The mechanism of this compound's action has been clarified through structural and electrophysiological studies, resolving earlier ambiguities.
The following diagram illustrates the mechanism by which this compound inhibits NaCT and the resulting metabolic effects.
Q1: What is the primary mechanism of action of PF-06649298?
Q2: Does this compound exhibit species-specific potency?
Q3: How potent is this compound against human NaCT?
The following table consolidates the key potency data for this compound and a related compound from the search results.
| Inhibitor Name | Reported IC₅₀ / Apparent IC₅₀ | Species Activity | Inhibition Mode |
|---|---|---|---|
| This compound (also called PF2) | 0.4 - 10 µM [3] | Human and mouse [2] | Competitive, transportable substrate [1] [2] |
| BI01383298 | ~100 nM [3] | Human-specific (no effect on mouse NaCT) [3] | Irreversible, non-competitive [3] |
Protocol 1: Assessing Citrate Uptake Inhibition in vitro This is a standard method used to determine inhibitor potency (IC₅₀) [3] [2].
Protocol 2: Confirming Competitive Binding This protocol helps establish if an inhibitor is competitive, like this compound [2].
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Variable IC₅₀ values for this compound between cell types. | Differences in endogenous NaCT expression levels or cell-specific metabolic environments [1]. | Standardize experiments by using the same recombinant cell line. Include a reference inhibitor in each experiment to normalize results. |
| Unexpectedly low inhibition potency. | The allosteric, state-dependent nature of this compound-related compounds; potency is highly dependent on ambient citrate concentration [3]. | Carefully control and document citrate concentrations in all assay buffers. Perform dose-response curves at a fixed, physiologically relevant citrate level. |
| Need for a highly potent, human-specific inhibitor. | This compound has micromolar potency and is not human-specific. | Consider evaluating other inhibitors like BI01383298, which is a potent (nanomolar), irreversible, and human-specific NaCT inhibitor [3]. |
The diagram below illustrates the inhibition mechanism of this compound, based on cryo-EM structural data [1].
This compound is a small molecule dicarboxylate inhibitor that specifically targets the sodium-coupled citrate transporter (NaCT/SLC13A5). It functions as a competitive inhibitor that binds directly to the citrate substrate site, effectively blocking citrate uptake into cells. Structural studies using cryo-electron microscopy have confirmed that this compound binds at the same site as citrate, arresting the protein's transport cycle [1].
Table: Fundamental Properties of this compound
| Property | Specification |
|---|---|
| Molecular Weight | 294.34 g/mol [2] |
| Chemical Formula | C₁₆H₂₂O₅ [2] |
| CAS Number | 1854061-16-7 [2] |
| Mechanism | Competitive inhibitor/substrate of NaCT [1] [3] |
| Stereochemistry | R-configuration (critical for activity) [3] |
Table: Selectivity Profile of this compound
| Transport System | Inhibition | IC₅₀ Value | Experimental Context |
|---|---|---|---|
| NaCT (SLC13A5) | Yes | 0.41 μM | HEK293 cells overexpressing NaCT [3] [2] |
| NaDC1 | No | >100 μM | HEK293 cells overexpressing NaDC1 [3] [2] |
| NaDC3 | No | >100 μM | HEK293 cells overexpressing NaDC3 [3] [2] |
Purpose: To measure NaCT transport activity and inhibitor efficacy in cellular systems.
Reagents Needed:
Procedure:
Critical Notes:
Purpose: To directly investigate inhibitor-transporter interaction.
Procedure:
Issue: Researchers observe different IC₅₀ values when testing this compound in various cellular contexts.
Explanation: this compound demonstrates significant potency variation across different cell types due to differential NaCT expression levels and cellular environments.
Table: IC₅₀ Variations Across Cell Types
| Cell System | Observed IC₅₀ | Context Notes |
|---|---|---|
| HEK293-NaCT | 0.41-0.80 μM | Overexpression system, high NaCT levels [3] [2] |
| Human Hepatocytes | 16.2 μM | Physiological NaCT expression, more relevant [3] [2] |
| Mouse Hepatocytes | 4.5 μM | Species-specific differences in NaCT [3] [2] |
Solution:
Issue: Inhibition efficacy varies between experiments under seemingly identical conditions.
Explanation: this compound's interaction with NaCT is state-dependent, with evidence suggesting it may behave as an allosteric inhibitor whose interaction depends on the transporter's conformational state with regard to citrate binding [4].
Solutions:
Issue: this compound shows reduced efficacy in murine systems compared to human-based assays.
Explanation: There are significant species-specific differences between human and mouse NaCT. Human NaCT is a low-affinity/high-capacity transporter (Kₘ 650-5000 μM), while rodent NaCT is a high-affinity/low-capacity transporter (Kₘ 20-40 μM) [5]. Additionally, human NaCT transport function is activated by Li⁺, while non-primate NaCT is inhibited by Li⁺ [5].
Solutions:
The following diagram illustrates how this compound inhibits citrate transport and the subsequent metabolic effects:
Diagram 1: this compound inhibits NaCT-mediated citrate uptake, reducing cytosolic citrate levels. This alters key metabolic pathways: decreased fatty acid synthesis (via reduced acetyl-CoA precursors), enhanced glycolysis (via relieved phosphofructokinase-1 inhibition), reduced gluconeogenesis, and increased fatty acid oxidation (via reduced malonyl-CoA and subsequent CPT-1 disinhibition) [1] [5] [4].
The following diagram outlines a standardized experimental approach for evaluating this compound activity:
Diagram 2: Comprehensive experimental workflow for this compound studies, including key troubleshooting decision points for common issues encountered during NaCT inhibition experiments.
Q: Is this compound actually transported by NaCT or does it just block citrate binding?
A: Evidence indicates this compound is both a substrate and inhibitor of NaCT. It enters cells via NaCT and exerts inhibition at the substrate site, suggesting direct competition with citrate. Binding experiments show that radiolabeled this compound specifically interacts with NaCT-expressing cells, and this binding can be out-competed with increasing citrate concentrations [1] [3].
Q: Why does this compound show higher potency in overexpression systems compared to hepatocytes?
A: This difference likely reflects multiple factors: NaCT expression density, cellular environment differences, compensatory mechanisms in native cells, and potential metabolism of the inhibitor in hepatocytes. Always use appropriate control experiments to contextualize your IC₅₀ values [3] [2].
Q: What is the optimal pre-incubation time for this compound before citrate uptake assays?
A: Studies typically use a 30-minute pre-incubation period with this compound before introducing radiolabeled citrate. This allows sufficient time for the inhibitor to bind and exert its effect on the transporter [2].
Q: Are there any important steric considerations for this compound?
A: Yes, this compound activity is highly stereosensitive. The R-enantiomer (this compound) shows potent inhibition (IC₅₀ ~0.41 μM), while the S-enantiomer is significantly less active (IC₅₀ >25 μM). Always verify the stereochemical purity of your compound [3].
Q: Can this compound be used in vivo for metabolic studies?
A: Yes, this compound has demonstrated in vivo efficacy. In high-fat diet mice, oral administration (250 mg/kg, twice daily for 21 days) reversed glucose intolerance, decreased plasma glucose, and reduced hepatic triglycerides and diacylglycerides [2].
Q: How selective is this compound for NaCT versus other transporters?
A: this compound shows excellent selectivity for NaCT over related dicarboxylate transporters NaDC1 and NaDC3 (IC₅₀ >100 μM for both). It also shows no significant interaction with ATP-citrate lyase, hERG channel, major CYP450 enzymes, or over 65 other targets including various transporters, ion channels, and receptors [3].
| Feature | PF-06649298 | PF-06761281 |
|---|---|---|
| IC₅₀ (HEK-hNaCT) | 0.408 - 0.41 μM [1] | 0.51 μM [2] |
| IC₅₀ (Human Hepatocytes) | 16.2 μM [1] | 0.74 μM (in rat/mouse Heps: 0.12/0.21 μM) [2] |
| Selectivity (vs. NaDC1/NaDC3) | >100 μM (IC₅₀), >240-fold selective [1] [3] | 13.2 / 14.1 μM (IC₅₀) [2] |
| In Vivo Efficacy | Reversed glucose intolerance in HFD mice (250 mg/kg, oral, twice daily) [1] | Information not available in search results |
| Proposed Mechanism | State-dependent allosteric inhibitor [4] [5] | State-dependent allosteric inhibitor [4] |
> Note on IC₅₀: The half-maximal inhibitory concentration (IC₅₀) measures a compound's functional potency, indicating the concentration needed to inhibit a biological process by 50%. A lower IC₅₀ value means higher potency [6].
The data in the table comes from specific experimental setups that are important for accurate interpretation.
The following diagram illustrates the experimental workflow for evaluating NaCT inhibitors and the key considerations at each stage.
Based on the data and mechanisms, here are some key considerations for your research:
The table below summarizes the inhibitory activity (IC₅₀) of this compound against different SLC13 transporters across various cell-based assays. A higher IC₅₀ value indicates lower potency.
| Transporter / Cell Type | IC₅₀ Value | Experimental Context |
|---|---|---|
| NaCT (SLC13A5) | ||
| ⋄ HEK-293 cells expressing NaCT | 408 nM [1] [2] | Inhibition of [¹⁴C]citrate uptake [1] [2]. |
| ⋄ Human hepatocytes | 16.2 μM [1] [3] [2] | Inhibition of [¹⁴C]citrate uptake in a more physiologically relevant native environment [1] [3] [2]. |
| ⋄ Mouse hepatocytes | 4.5 μM [1] [2] | Inhibition of [¹⁴C]citrate uptake [1] [2]. |
| NaDC1 (SLC13A2) | ||
| ⋄ HEK-293 cells expressing NaDC1 | >100 μM [1] [2] | No significant inhibition of [¹⁴C]citrate or [¹⁴C]succinate uptake observed at tested concentrations [1] [3] [2]. |
| NaDC3 (SLC13A3) | ||
| ⋄ HEK-293 cells expressing NaDC3 | >100 μM [1] [2] | No significant inhibition of [¹⁴C]citrate or [¹⁴C]succinate uptake observed at tested concentrations [1] [3] [2]. |
The selectivity data was primarily generated through standardized radiolabeled citrate uptake assays, a common method for evaluating transporter function and inhibition.
The following diagram illustrates this experimental workflow:
Understanding how this compound works provides context for its selectivity and research utility.
The diagram below outlines the mechanism and its metabolic consequences:
When interpreting these findings, please consider the following:
The following tables consolidate the key quantitative data for PF-06649298 from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Potency (IC50) of this compound [1] [2] [3]
| Assay System | Species | IC50 Value | Description |
|---|---|---|---|
| HEK293 cells expressing NaCT | Human | 408 nM - 0.41 μM | Inhibition of [¹⁴C]-citrate uptake in transfected cells [2] [3]. |
| Human Hepatocytes | Human | 16.2 μM | Inhibition of [¹⁴C]-citrate uptake in primary liver cells [1] [2] [3]. |
| Mouse Hepatocytes | Mouse | 4.5 μM | Inhibition of [¹⁴C]-citrate uptake in primary liver cells [2] [3]. |
| HEK293 cells expressing NaDC1/NaDC3 | Human | >100 μM | Demonstrates high selectivity for NaCT over related transporters [2]. |
Table 2: In Vivo Efficacy of this compound in a High-Fat Diet (HFD) Mouse Model [2] [3]
| Parameter | Effect in HFD Mice | Experimental Details |
|---|---|---|
| Glucose Tolerance | Reversed glucose intolerance | 250 mg/kg, oral, twice daily for 21 days [2]. |
| Hepatic Triglycerides | Decreased concentration | 250 mg/kg, oral, twice daily for 21 days [2]. |
| Plasma Glucose | Decreased concentration | 250 mg/kg, oral, twice daily for 21 days [2]. |
The key experiments that established the efficacy of this compound used the following standardized methods:
In Vitro Citrate Uptake Assay: This primary assay measures the compound's ability to inhibit the transport of radioactive citrate ([¹⁴C]-citrate) into cells. The protocol involves incubating cells (such as NaCT-transfected HEK293 cells or primary hepatocytes) with this compound and a known concentration of [¹⁴C]-citrate for a set period (e.g., 30 minutes). The cells are then washed to remove extracellular radioactivity, and the amount of [¹⁴C]-citrate taken up by the cells is quantified using a scintillation counter or microbeta plate reader. The IC50 value is calculated from the concentration-response curve of the inhibitor [2] [4] [3].
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Model: The in vivo proof-of-concept is typically established in a mouse model of diet-induced obesity and metabolic dysfunction. Mice are fed a high-fat diet for several weeks to develop obesity, glucose intolerance, and hepatic steatosis. This compound is then administered (e.g., by oral gavage at 250 mg/kg, twice daily) for a period of several weeks (e.g., 21 days). Key metabolic endpoints are measured, including:
This compound is a diacid molecule that acts on the NaCT transporter. Recent structural studies using cryo-electron microscopy have shown that it is an allosteric, state-dependent inhibitor, binding at the same site as citrate and arresting the transporter's cycle [5] [6]. It is also recognized as a transportable substrate for NaCT, meaning it is taken up into the cell by the transporter it inhibits [3]. The diagram below illustrates this mechanism and the subsequent metabolic effects.
The inhibitory mechanism leads to two major metabolic consequences that explain the in vivo efficacy:
These shifts in hepatic metabolism—away from fat storage and toward fat burning—underpin the observed reductions in liver triglycerides and improvements in whole-body glucose regulation [2].
For context, here is a comparison of this compound with other inhibitors described in the literature.
Table 3: Comparison of Select NaCT Inhibitors [7] [4]
| Inhibitor | Reported IC50 (Human NaCT) | Key Characteristics |
|---|---|---|
| This compound | 0.41 μM (HEKNaCT) 16.2 μM (Human Heps) | Substrate-like, allosteric inhibitor; active in both human and mouse systems [4] [3]. |
| ETG-5773 | 160 nM (HepG2 Citrate Uptake) | Non-competitive, non-substrate inhibitor; cross-species activity (human & mouse); high potency [7]. |
| BI01383298 | ~25-100 nM | Irreversible, non-competitive inhibitor; highly potent but human-specific (no effect on mouse NaCT) [7] [4]. |
| Inhibitor Name | Reported IC₅₀ / Potency | Inhibition Mechanism | Species Specificity | Key Characteristics |
|---|---|---|---|---|
| PF-06649298 (PF2) | 0.41 μM (in HEKNaCT cells) [1] | Competitive / Transportable substrate [1] [2] | Inhibits both human and mouse NaCT [3] | First potent, selective small-molecule probe; clean in vitro safety profile [1]. |
| BI01383298 | ~100 nM (highest known potency) [3] | Irreversible, non-competitive [3] | Selective for human NaCT; no effect on mouse NaCT [3] | Exposure leads to decreased HepG2 cell proliferation [3]. |
| PF-06761281 | Improved potency vs. This compound (~4-fold) [3] | Allosteric inhibitor [3] | Information Not Specified | Derivative of this compound with optimized structure [3]. |
| ZINC39396 | Ki of 0.34 mM [3] | Non-competitive [3] | Information Not Specified | Early identified small-molecule inhibitor with weak activity [3]. |
The following sections provide deeper context on the experimental data and mechanisms behind these inhibitors.
Experimental Protocols for Key Assays: The primary data for these comparisons often comes from cellular uptake assays.
Inhibition Mechanisms and Structural Insights: The inhibitors work through distinct mechanisms, which are crucial for drug design.
The diagrams below illustrate the metabolic role of NaCT and how different inhibitors interact with it.
Diagram: Metabolic Role of NaCT and Inhibitor Action. NaCT imports citrate from the blood into liver cells. Elevated cytosolic citrate promotes fatty acid and cholesterol synthesis while inhibiting glycolysis and promoting gluconeogenesis. Inhibiting NaCT blocks citrate uptake, thereby opposing these metabolic pathways [3] [2].
Diagram: Mechanisms of NaCT Inhibition. Competitive inhibitors like this compound bind to the same site as citrate, directly blocking its entry. In contrast, non-competitive inhibitors like BI01383298 bind to a different (allosteric) site on the transporter, causing a permanent change that inactivates its function without directly competing with citrate [3] [2].
The table below summarizes the key characteristics and experimental data for PF-06649298 and other NaCT inhibitors for a direct comparison.
| Inhibitor Name | Reported IC₅₀ (Citrate Uptake) | Mechanism of Action | Species Activity | Key Off-Target & Safety Findings |
|---|
| This compound | ~408 nM (HEK-hNaCT) ~16.2 µM (Human Hepatocytes) [1] [2] | Competitive, substrate-like inhibitor; proposed allosteric, state-dependent inhibition [3] [1] [4] | Human & Mouse [5] [1] | Highly selective for NaCT over NaDC1/NaDC3 (IC₅₀ >100 µM) [1]. No significant inhibition of hERG, major CYP450s, or 65+ other targets [1]. No cytotoxicity in HepG2 cells up to 300 µM [1]. | | ETG-5773 | ~160 nM (Human NaCT) ~180 nM (Mouse Nact) [5] | Non-competitive, non-substrate-like inhibitor [5] | Human & Mouse [5] | >100-fold selective for NaCT over NaDC3 [5]. No cytotoxic effects at concentrations up to 50 µM [5]. | | BI01383298 | ~25-100 nM (Human NaCT) [5] [4] | Irreversible, non-competitive inhibitor [4] | Human-specific (No effect on mouse NaCT) [5] [4] | N/A in searched results |
Here are the detailed methodologies for the critical experiments cited in the table above.
Citrate Uptake Assay (Primary Activity) [1]:
Selectivity Profiling (Off-Target Effects) [1]:
The following diagram illustrates the role of NaCT in hepatic metabolism and the point of inhibition for the compounds discussed, integrating the core biochemical pathways from the search results [5] [6] [1].
This compound is a potent and selective small-molecule inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5). Inhibition of NaCT in the liver is a potential therapeutic strategy for metabolic disorders like type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), as it can reduce fatty acid synthesis by limiting the cytosolic citrate required for this process [1] [2].
The table below summarizes the core characteristics of this compound:
| Property | Description |
|---|---|
| Target | Sodium-coupled citrate transporter (NaCT or SLC13A5) [1] [2] |
| Role | Inhibitor and substrate [1] [3] |
| Primary Indication Target | Metabolic disorders (Type 2 diabetes, obesity, NAFLD) [1] [2] |
| Structure | Small dicarboxylate molecule [1] |
| Key Feature | High selectivity for NaCT over related transporters NaDC1 and NaDC3 [1] |
This compound competes with citrate for the substrate binding site on NaCT. It is not only an inhibitor but also a substrate for the transporter, meaning it is actively transported into the cell [1] [3]. Its binding and transport are stereosensitive, with the (R)-enantiomer being the active form [3].
The high-resolution cryo-EM structure of human NaCT in complex with this compound reveals that the inhibitor binds the same site as citrate, arresting the transporter's cycle [2]. The structure also explains the compound's high selectivity for NaCT over the homologous transporters NaDC1 and NaDC3, which is a crucial feature for minimizing off-target effects [1] [2].
The following table consolidates key experimental data for this compound:
| Parameter | Value / Result | Context / Notes |
|---|---|---|
| IC₅₀ (in vitro) | 0.41 µM [1] | HEK-293 cells overexpressing SLC13A5 (HEKNaCT) |
| IC₅₀ (ex vivo) | 16.2 µM [1] | Cryopreserved human hepatocytes (potency shift is common in more complex physiological systems) |
| Kₕ (in hepatocytes) | 24 µM [3] | Michaelis-Menten constant in human hepatocytes |
| Selectivity | >100-fold selective for NaCT over NaDC1/NaDC3 [1] | No significant inhibition of NaDC1 or NaDC3 at relevant concentrations |
| Unbound Partition Coefficient (Kₖ₌₌) | ~3 (diacid), ~59 (ethyl ester prodrug) [3] | In human hepatocytes; indicates active uptake (Kpuu >1); prodrug (PF-06757303) achieves much higher intracellular concentrations |
| Safety & Selectivity Profile | Clean in vitro safety profile [1] | No significant inhibition of hERG channel, major CYP450 enzymes, or a panel of 65+ other targets; negative in genetic toxicity assays |
The search results reference several key methodologies used to characterize this compound. Here is a summary of the core protocols:
The following diagram illustrates the role of NaCT and the general workflow for evaluating its inhibitors, based on the described mechanisms and assays.
The data on this compound highlights several key points for researchers: